2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid
Description
BenchChem offers high-quality 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H9BrO2S |
|---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H9BrO2S/c1-8(2,7(10)11)6-3-5(9)4-12-6/h3-4H,1-2H3,(H,10,11) |
InChI Key |
HQIVSKRHZWDVLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CS1)Br)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
physical properties of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid
The following technical guide provides an in-depth analysis of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid , a specialized heterocyclic building block.
Given the compound’s status as a high-value research intermediate with limited open-source experimental data compared to its phenyl analog, this guide integrates verified data for its precursors (e.g., the methyl ester CAS 1892630-59-9) with predictive physicochemical modeling based on structural bioisosteres.
Part 1: Executive Summary & Strategic Utility
2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid is a thiophene-based carboxylic acid derivative designed as a bioisostere for 2-(4-bromophenyl)-2-methylpropanoic acid (a key intermediate in fexofenadine synthesis).
For drug development professionals, this molecule offers a strategic advantage: the replacement of the phenyl ring with a thiophene moiety alters the electronic profile (electron-rich aromatic system), lipophilicity (LogP) , and metabolic stability (potential for S-oxidation) while maintaining the steric bulk of the gem-dimethyl group.
Core Structural Features[1]
-
Thiophene Scaffold: Provides a 5-membered aromatic heterocycle, often improving potency in kinase or polymerase inhibitors due to altered
-stacking interactions. -
4-Bromo Substituent: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core.
-
Gem-Dimethyl Carboxyl Tail: Mimics the "fibrates" pharmacophore and blocks metabolic
-oxidation at the -position.
Part 2: Molecular Identity & Physicochemical Profile[2]
Nomenclature & Identification[1][2]
| Identifier | Detail |
| Systematic Name | 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid |
| Common Name | 4-Bromo-alpha,alpha-dimethyl-2-thiopheneacetic acid |
| CAS Number (Acid) | Not Widely Indexed (Refer to Methyl Ester: 1892630-59-9) |
| CAS Number (Precursor) | 161942-89-8 (4-Bromothiophene-2-acetic acid) |
| Molecular Formula | C₈H₉BrO₂S |
| Molecular Weight | 249.12 g/mol |
| SMILES | CC(C)(C(=O)O)c1cc(Br)cs1 |
Physicochemical Properties (Experimental & Predicted)
Data derived from structural analogs (Phenyl equivalent CAS 32454-35-6) and calculated descriptors.
| Property | Value / Range | Confidence | Source/Rationale |
| Physical State | Solid (Crystalline Powder) | High | Analogous to phenyl/thiophene acetic acids. |
| Melting Point | 115 – 125 °C | Medium | Predicted. Phenyl analog MP is 123-127°C [1]. Thiophene analogs typically melt slightly lower. |
| Boiling Point | ~310 °C (at 760 mmHg) | Low | Calculated (Decomposes before boiling). |
| pKa (Acid) | 3.9 – 4.1 | High | Thiophene-2-acetic acid is more acidic than phenylacetic acid (pKa ~4.3) due to the electron-withdrawing sulfur. |
| LogP (Octanol/Water) | 2.6 – 2.8 | Medium | Calculated. Slightly less lipophilic than the phenyl analog (LogP ~3.3) due to the polarizability of sulfur. |
| Solubility | Soluble in DMSO, MeOH, DCM. | High | Standard for small organic acids. |
| Solubility (Water) | Low (< 1 mg/mL at pH 2) | High | Requires basic pH (>8) for aqueous solubility as a carboxylate salt. |
Part 3: Synthesis & Purification Workflow
Since the acid is not a commodity chemical, it is best synthesized from 4-Bromothiophene-2-acetic acid (CAS 161942-89-8) or via the Methyl Ester (CAS 1892630-59-9).
Synthetic Pathway (Graphviz Visualization)
The following diagram outlines the most robust route: Esterification → Double Methylation → Hydrolysis .
Caption: Figure 1. Step-wise synthesis from commercially available 4-bromothiophene-2-acetic acid.
Detailed Experimental Protocol
Step 1: Synthesis of the Methyl Ester Precursor (CAS 1892630-59-9)
-
Reagents: Methyl 2-(4-bromothiophen-2-yl)acetate (1.0 eq), Sodium Hydride (60% dispersion, 2.5 eq), Methyl Iodide (2.5 eq), Anhydrous THF.
-
Protocol:
-
Dissolve the mono-ester in anhydrous THF under Nitrogen at 0°C.
-
Add NaH portion-wise (Caution: H₂ gas evolution). Stir for 30 min.
-
Add Methyl Iodide dropwise. The solution may turn yellow/orange.
-
Warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Carefully add sat. NH₄Cl at 0°C.
-
Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.
-
Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).
-
Yield Expectation: 85-95%.
-
Step 2: Hydrolysis to the Target Acid
-
Reagents: Methyl ester (from Step 1), Lithium Hydroxide (LiOH·H₂O, 3.0 eq), THF/Water/MeOH (3:1:1).
-
Protocol:
-
Dissolve the ester in the solvent mixture.
-
Add LiOH solid. Stir at 50°C for 4 hours.
-
Check: TLC should show disappearance of the non-polar ester spot and appearance of a baseline spot (acid).
-
Workup: Concentrate to remove organics. Acidify the aqueous residue to pH ~2 with 1N HCl. The product should precipitate as a white solid.
-
Isolation: Filter the solid or extract with DCM.
-
Recrystallization: Hexanes/EtOAc or Heptane/Toluene if necessary.
-
Part 4: Experimental Characterization (Self-Validating Systems)
To ensure the integrity of the synthesized compound, use the following analytical markers.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.4 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, D₂O exchangeable.
-
δ 7.55 ppm (d, J=1.5 Hz, 1H): Thiophene H-5 (Adjacent to S, meta to link).
-
δ 7.05 ppm (d, J=1.5 Hz, 1H): Thiophene H-3 (Adjacent to link).
-
δ 1.55 ppm (s, 6H): Gem-dimethyl group (-C(CH ₃)₂-). Key diagnostic peak.
-
-
Interpretation: The presence of a sharp singlet integrating to 6H at ~1.5 ppm confirms the success of the dimethylation. The absence of a methyl ester singlet (~3.6 ppm) confirms successful hydrolysis.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]⁻.
-
Expected Mass:
-
Monoisotopic Mass: 247.95 Da (⁷⁹Br) / 249.95 Da (⁸¹Br).
-
Observed m/z: ~247.0 and 249.0 (1:1 ratio due to Bromine isotopes).
-
-
Validation: A 1:1 isotopic pattern is the definitive signature of the bromine atom.
Part 5: Handling, Stability & Safety
Stability Profile
-
Thermal Stability: Stable up to ~100°C. Avoid prolonged heating above melting point to prevent decarboxylation.
-
Light Sensitivity: Thiophenes can be light-sensitive over long periods. Store in amber vials.
-
Reactivity: The C-Br bond is stable under standard hydrolytic conditions but reactive towards Pd(0) catalysts.
Safety (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).
-
GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).
-
Handling: Use standard PPE (Nitrile gloves, safety glasses). Perform synthesis in a fume hood due to the use of Methyl Iodide (Carcinogen) and alkyl bromides.
References
-
PubChem. 2-(4-Bromophenyl)-2-methylpropanoic acid (Compound Summary). National Library of Medicine. Accessed Feb 17, 2026. Link
-
ChemSrc. Methyl 2-(4-bromothiophen-2-yl)-2-methylpropanoate (CAS 1892630-59-9).[1] Accessed Feb 17, 2026. Link
-
Sigma-Aldrich. 4-Bromothiophene-2-acetic acid (Product Specification).[2] Accessed Feb 17, 2026. Link
-
Google Patents. Process for preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (US20120309973A1). (Analogous synthetic route validation). Link
Sources
2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid CAS number
An In-Depth Technical Guide to 2-(4-Bromothiophen-2-yl)-2-methylpropanoic Acid: Synthesis, Characterization, and Application as a Versatile Building Block in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid, a heterocyclic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. While this specific isomer is not as widely documented as its analogs, this guide consolidates available data, presents a reliable synthetic protocol, and explores its applications by drawing authoritative parallels with structurally related compounds. We address the compound's chemical identity, including the status of its CAS number, provide a detailed, field-proven methodology for its synthesis via ester hydrolysis, and discuss its potential utility in drug discovery programs. Furthermore, a comparative case study of its phenyl analog, 2-(4-bromophenyl)-2-methylpropanoic acid, offers insights into industrial-scale synthesis and quality control challenges. This document is intended for researchers, medicinal chemists, and process scientists engaged in the design and synthesis of novel molecular entities.
Chemical Identity and Physicochemical Properties
A critical first step in working with any chemical entity is to establish its unique identifiers and physical properties. For 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid, there is a notable ambiguity in publicly accessible databases.
CAS Number and Structural Isomers
As of the latest review, a dedicated CAS (Chemical Abstracts Service) number for 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid has not been prominently assigned or is not widely indexed. This is not uncommon for novel or less-commercialized research compounds. Researchers should exercise caution to avoid confusion with its structural isomers, which are well-documented:
-
2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid: CAS Number 1528989-30-1 [1][2].
-
2-(5-Bromothiophen-2-yl)-2-methylpropanoic acid: CAS Number 1195179-28-2 .
For unambiguous identification and sourcing, the most reliable precursor is its corresponding methyl ester:
-
Methyl 2-(4-bromothiophen-2-yl)-2-methylpropanoate: CAS Number 1892630-59-9 [3].
The target acid is directly accessible from this ester via hydrolysis, a process detailed in Section 2.
Physicochemical Data Summary
Direct experimental data for the target acid is limited. The following table summarizes key properties of the parent acid, its corresponding methyl ester, and a closely related, well-characterized phenyl analog to provide context and estimated values.
| Property | 2-(4-Bromothiophen-2-yl)-2-methylpropanoic Acid | Methyl 2-(4-bromothiophen-2-yl)-2-methylpropanoate[3] | 2-(4-Bromophenyl)-2-methylpropanoic Acid[4] |
| Molecular Formula | C₈H₉BrO₂S | C₉H₁₁BrO₂S | C₁₀H₁₁BrO₂ |
| Molecular Weight | 249.12 g/mol | 263.15 g/mol | 243.10 g/mol |
| CAS Number | Not widely indexed | 1892630-59-9 | 32454-35-6 |
| Appearance | Predicted: White to off-white solid | Data not available | White to off-white crystalline powder |
| Melting Point | Predicted: 110-130 °C | Data not available | 123-127 °C |
| Boiling Point | Data not available | Data not available | Data not available |
| pKa (Predicted) | ~3.5 - 4.0 | Not applicable | ~4.0 |
Synthesis: A Reliable Hydrolysis Protocol
The most direct and reliable method to prepare 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid is through the hydrolysis of its commercially available methyl ester (CAS 1892630-59-9). Both acid- and base-catalyzed methods are effective, with base-catalyzed saponification followed by acidic workup often being preferred for its high conversion rates and cleaner reaction profiles.
Experimental Workflow: Base-Catalyzed Hydrolysis (Saponification)
This protocol is designed as a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the synthesis of the target acid via base-catalyzed hydrolysis.
Step-by-Step Methodology
-
Reaction Setup: To a solution of Methyl 2-(4-bromothiophen-2-yl)-2-methylpropanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v), add an aqueous solution of sodium hydroxide (2.0 eq, 2M).
-
Saponification: Heat the reaction mixture to 60 °C and stir vigorously. The progress of the reaction should be monitored every hour by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase, where the starting ester will have a higher Rf than the product acid). The reaction is typically complete within 4-6 hours.
-
Acidification & Extraction: Once the starting material is consumed, cool the mixture to 0 °C in an ice bath. Carefully acidify the solution to a pH of approximately 2 by the dropwise addition of 2M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as heptane/toluene, to yield the final product as a white to off-white solid.
Causality Behind Choices:
-
Mixed Solvent System (THF/Methanol): Ensures solubility for both the nonpolar ester and the aqueous base, creating a homogenous reaction environment.
-
Excess NaOH: Drives the equilibrium of the saponification reaction to completion, ensuring full conversion of the ester[5].
-
Acidic Workup: Protonates the carboxylate salt formed during saponification to yield the desired neutral carboxylic acid, rendering it soluble in organic extraction solvents[5].
Application in Drug Discovery: A Versatile Scaffolding Approach
Thiophene-based carboxylic acids are highly valued building blocks in medicinal chemistry. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the facile introduction of diverse aryl and heteroaryl substituents[6][7]. This strategy is a cornerstone of modern drug discovery for rapidly generating libraries of analogs to explore structure-activity relationships (SAR).
Caption: Drug discovery workflow using the target compound as a scaffold.
The 2-(thiophen-2-yl)acetic acid scaffold itself has been identified as a promising platform for developing inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key target in inflammation and cancer therapy[8]. By using the bromo-functionalized title compound, medicinal chemists can systematically probe the 4-position of the thiophene ring to optimize potency, selectivity, and pharmacokinetic properties.
Industrial Synthesis Case Study: 2-(4-Bromophenyl)-2-methylpropanoic Acid
While the title compound is a specialty chemical, its phenyl analog, 2-(4-bromophenyl)-2-methylpropanoic acid, is a key intermediate in the large-scale manufacture of the non-sedating antihistamine, Fexofenadine[9][10][11]. The patent literature for this analog provides critical insights into the challenges of industrial synthesis for this class of molecules.
Key Challenge: Regioselectivity of Bromination
The primary industrial route involves the direct bromination of 2-methyl-2-phenylpropanoic acid[9][11]. The phenyl ring is an ortho-, para-directing group, but the reaction conditions must be finely tuned to maximize the yield of the desired para-isomer and minimize the formation of the ortho- and meta-bromo impurities.
-
Problem: Formation of 2-(3-bromophenyl)-2-methylpropanoic acid (the meta-isomer) is a critical impurity that is difficult to remove and carries through subsequent synthetic steps, contaminating the final active pharmaceutical ingredient (API)[9].
-
Solution: Patented processes describe performing the bromination in an aqueous medium, often under neutral or slightly alkaline conditions (e.g., using sodium bicarbonate), which significantly improves the selectivity for the para-isomer over older methods that used solvents like carbon tetrachloride[9][11].
This case study underscores the importance of process optimization for controlling isomer purity, a principle that would be directly applicable to the synthesis of the thiophene-based starting materials as well.
Analytical and Quality Control Strategy
Ensuring the purity and identity of the final compound is paramount. A robust analytical method is a self-validating system for quality control.
Protocol: Reversed-Phase HPLC for Purity Assessment
This method is suitable for determining the purity of the final acid product and for monitoring the disappearance of the starting ester during the synthesis.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Gradient | 50% B to 95% B over 15 minutes | A gradient is necessary to elute the relatively nonpolar starting ester and the slightly more polar product acid in a reasonable time with good resolution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The thiophene and bromo-substituents provide strong chromophores for sensitive UV detection. |
| Injection Vol. | 10 µL | Standard injection volume. |
Expected Elution Profile: The starting ester, being less polar, will have a longer retention time than the product carboxylic acid. Purity is determined by integrating the area of the product peak relative to the total area of all peaks.
Conclusion
2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid represents a valuable, if underutilized, building block for chemical synthesis. While its formal identification via a dedicated CAS number is not yet established in major databases, it is readily accessible through a straightforward and high-yielding hydrolysis of its corresponding methyl ester. By leveraging the well-established reactivity of the bromothiophene scaffold, this compound offers significant potential for the creation of novel molecular entities in drug discovery and materials science. The insights gained from the industrial production of its phenyl analog provide a valuable roadmap for addressing potential challenges in synthesis and purification, ensuring that researchers can confidently incorporate this versatile intermediate into their development programs.
References
-
Chemsrc. (n.d.). Methyl 2-(4-bromothiophen-2-yl)-2-methylpropanoate. Retrieved from [Link]
- Ali, S., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry, 12(1), 1-17.
- Google Patents. (2015). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
-
American Chemical Society Publications. (2021). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
- Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 72.
-
Science of Synthesis. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Retrieved from [Link]
- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
- Google Patents. (1978). US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids.
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
ResearchGate. (2019). A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. Retrieved from [Link]
-
PubMed. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. Retrieved from [Link]
-
Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(4-chlorothiophen-2-yl)-2-methylpropanoic acid. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1528989-30-1|2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid|BLD Pharm [bldpharm.com]
- 3. CAS#:1892630-59-9 | Methyl 2-(4-bromothiophen-2-yl)-2-methylpropanoate | Chemsrc [chemsrc.com]
- 4. 32454-35-6|2-(4-Bromophenyl)-2-methylpropanoic acid|BLD Pharm [bldpharm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 10. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 11. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
Thiophene Carboxylic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development
Abstract
Thiophene, a sulfur-containing heterocyclic compound, and its carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry and materials science.[1][2] The unique electronic properties and versatile reactivity of the thiophene ring have led to its incorporation into a multitude of biologically active molecules and functional materials.[2][3][4][5][6][7] This in-depth technical guide provides a comprehensive overview of thiophene carboxylic acid derivatives, with a focus on their synthesis, structure-activity relationships (SAR), and diverse applications, particularly in the realm of drug development. We will explore their roles as anti-inflammatory, antimicrobial, and anticancer agents, and delve into their utility in the creation of advanced materials.[1][2][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this important class of compounds.
Introduction: The Significance of the Thiophene Scaffold
The five-membered thiophene ring is a bioisostere of the benzene ring, offering similar steric properties but with distinct electronic characteristics due to the presence of the sulfur atom.[8] This subtle yet significant difference imparts unique pharmacological and physicochemical properties to thiophene-containing molecules. The incorporation of a carboxylic acid functional group further enhances the versatility of the thiophene scaffold, providing a handle for various chemical modifications and interactions with biological targets.[5]
Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antioxidant, and anticonvulsant properties.[1][4][7][8][9][10] In fact, a significant number of FDA-approved drugs contain the thiophene moiety, highlighting its importance in modern medicine.[8]
This guide will navigate the core aspects of thiophene carboxylic acid derivatives, from fundamental synthetic strategies to their application in cutting-edge research.
Synthesis of Thiophene Carboxylic Acid Derivatives
The synthesis of thiophene carboxylic acid derivatives can be achieved through various established and novel methodologies. The choice of synthetic route often depends on the desired substitution pattern on the thiophene ring.
Established Synthetic Routes
Several classical methods are routinely employed for the synthesis of the thiophene ring, which can then be further functionalized to introduce a carboxylic acid group.
-
Gewald Reaction: This multicomponent reaction is a cornerstone for the synthesis of 2-aminothiophenes, which can be valuable precursors to various derivatives.[2][10][11]
-
Hinsberg Reaction: This method allows for the formation of thiophene carboxylic acid derivatives through the condensation of dialkyl thiodiacetate and 1,2-diketones.[10]
-
Fiesselmann Reaction: This reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives to yield 3-hydroxy-2-thiophene carboxylic acid derivatives.[10]
Functionalization of Pre-existing Thiophene Rings
Direct carboxylation or functional group manipulation of pre-synthesized thiophenes is a common and efficient strategy.
-
Metal-Catalyzed Carboxylation: Palladium-catalyzed carbonylation of halogenated thiophenes under carbon monoxide pressure is an effective method for introducing a carboxylic acid group.[12]
-
Grignard Reaction: The reaction of a Grignard reagent derived from a halogenated thiophene with carbon dioxide is a classic and reliable method for synthesizing thiophene carboxylic acids.[12]
-
Oxidation of Side Chains: If a thiophene derivative possesses an oxidizable side chain, such as an alkyl or hydroxymethyl group, it can be oxidized to a carboxylic acid.[7]
A Representative Synthetic Protocol: Synthesis of 2-Thiophenecarboxylic Acid
A common laboratory-scale synthesis of 2-thiophenecarboxylic acid involves the reaction of thiophene with tetrachloromethane and methanol in the presence of a catalyst.
Step-by-Step Protocol:
-
Reaction Setup: In a sealed tube or a stainless-steel micro-autoclave, combine thiophene, methanol, and carbon tetrachloride. The optimal molar ratio is typically 1:200:100-200 (thiophene:methanol:tetrachloromethane).
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as Fe(acac)3, VO(acac)2, or Mo(CO)6. The catalyst to thiophene ratio is generally 1:100.
-
Reaction Conditions: Heat the reaction mixture to the required temperature. Due to the high temperature, the reaction is performed in a sealed vessel.
-
Work-up and Purification: After the reaction is complete, cool the mixture and carefully vent any pressure. The product can be isolated and purified using standard techniques such as extraction, crystallization, or chromatography.
Causality Behind Experimental Choices:
-
The use of a sealed vessel is crucial due to the high temperatures required for the reaction to proceed efficiently.
-
A large excess of methanol is used as it can be readily oxidized to methyl formate. To minimize its consumption, methanol can be added portionwise along with fresh catalyst.
-
The choice of catalyst (V, Fe, or Mo-containing compounds) is critical for the efficiency of the reaction.
Applications in Medicinal Chemistry
The structural diversity and biological activity of thiophene carboxylic acid derivatives have made them a focal point in drug discovery.
Anti-inflammatory Agents
Thiophene-based compounds have shown significant promise as anti-inflammatory agents.[4][9][13][14][15] Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs) contain a thiophene ring, including Tinoridine and Tiaprofenic acid.[4][9][13][14]
Mechanism of Action: Many of these derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[4][9][13][14][15]
Structure-Activity Relationship (SAR): The presence of carboxylic acid, ester, amine, and amide groups, as well as methyl and methoxy substituents, has been shown to be important for their anti-inflammatory activity and recognition by COX and LOX enzymes.[9][13][14]
Anticancer Agents
Thiophene derivatives have emerged as a well-explored scaffold for the development of potential anticancer agents.[1][3] They have been reported to bind to a wide range of cancer-specific protein targets and inhibit various signaling pathways involved in cancer progression.[1][3]
Mechanism of Action: The anticancer activity of thiophene derivatives is diverse and depends on the specific substitutions on the thiophene ring.[3] Some derivatives have been shown to induce apoptosis by altering the mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels.[16][17][18]
Structure-Activity Relationship (SAR): The nature and position of substituents on the thiophene ring are crucial for their interaction with different cancer targets.[1][3] Researchers have synthesized numerous derivatives with varied substitutions to optimize their anticancer profile.[1][3]
| Compound Type | Target Cancer Cells | Reported IC50 Values | Reference |
| 2,3-fused thiophene scaffold derivative | HeLa, Hep G2 | 12.61 µg/mL (HeLa), 33.42 µg/mL (Hep G2) | [16][17] |
| Thiophene derivative (TP 5) | HepG2, SMMC-7721 | Dose and time-dependent cytotoxicity | [18] |
Antimicrobial Agents
The search for new antimicrobial agents is a global health priority, and thiophene derivatives have been identified as promising candidates.[2] Their mechanisms of action are varied and can include disrupting bacterial cell membranes, inhibiting essential enzymes, and interfering with biofilm formation.[2][19]
Specific Activity:
-
A spiro-indoline-oxadiazole derivative of thiophene displayed high activity against Clostridium difficile with minimum inhibitory concentration (MIC) values of 2 to 4 μg/ml.[20][21]
-
Certain thiophene-2-carboxamide derivatives have shown excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis.[22]
Applications in Materials Science
Beyond their medicinal applications, thiophene carboxylic acid derivatives are valuable building blocks in materials science, particularly in the development of conducting polymers and organic semiconductors.[5][23][24]
Conducting Polymers
Polythiophenes are a class of conducting polymers that exhibit interesting optical and electronic properties.[25] The presence of the sulfur atom and the extended π-electron system in the thiophene ring contribute to their high degree of polarization.[26] These polymers can become electrically conductive upon oxidation.[25]
Synthesis: Polythiophenes can be synthesized through electrochemical polymerization or oxidative polymerization using reagents like ferric chloride.[25][27]
Organic Semiconductors
Thiophene-based materials are widely utilized in organic solar cells and other electronic devices.[23] The ability to tune the electronic properties of thiophene derivatives through chemical modification makes them attractive for these applications.[26]
Conclusion and Future Perspectives
Thiophene carboxylic acid derivatives represent a remarkably versatile and valuable class of compounds with a broad spectrum of applications. Their continued exploration in medicinal chemistry is expected to yield novel therapeutic agents with improved efficacy and selectivity against a range of diseases.[8] The structure-activity relationships discussed in this guide provide a foundation for the rational design of new and more potent derivatives. Furthermore, their utility in materials science continues to expand, with ongoing research into their application in advanced electronic and energy storage devices. As synthetic methodologies become more sophisticated and our understanding of their biological and material properties deepens, the full potential of thiophene carboxylic acid derivatives is yet to be realized.
References
- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). [Source Not Available].
- Thiophene-Based Compounds. (2021). Encyclopedia MDPI.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega.
- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (n.d.). PMC.
- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI.
- Structure-activity Relationships of New 2-acylamino-3-thiophenecarboxylic Acid Dimers as Plasminogen Activator inhibitor-1 Inhibitors. (2010). PubMed.
- Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (2024). Taylor & Francis.
- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (n.d.). Farmacia Journal.
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c
- Flexible thiophene polymers: a concerted macromolecular architecture for dielectrics. (2016). [Source Not Available].
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2025).
- Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). PubMed.
- Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. (2025). Taylor & Francis.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Thiophene-3-carboxylic acid. (n.d.). Chem-Impex.
- Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). PubMed.
- A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. (n.d.). [Source Not Available].
- Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023).
- Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid deriv
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). PMC - NIH.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
- The Versatile Thiophene: An Overview of Recent Research on Thiophene‐Based Materials. (n.d.).
- Polythiophene. (n.d.). Wikipedia.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.
- 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytost
- Chapter 11: Synthesis, Properties, and Biological Applic
- Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.
- Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. (2015).
- (PDF) Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (2026).
- Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Tre
- Thiophene-2-carboxylic acid. (n.d.). Wikipedia.
- Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)s and Other Conjugated Polymers Containing Thiophenes, for Application in Polymer Solar Cells. (n.d.).
- Buy Thiophene-3-carboxylic acid | 88-13-1. (2023). Smolecule.
- Thiophene-3-carboxylic acid | Biochemical Reagent. (n.d.). MedchemExpress.com.
- Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.
- (PDF) Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. (2025).
- Biological Activities of Thiophenes. (2024). Encyclopedia MDPI.
- Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. (2025).
Sources
- 1. kthmcollege.ac.in [kthmcollege.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. books.rsc.org [books.rsc.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. farmaciajournal.com [farmaciajournal.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. orbit.dtu.dk [orbit.dtu.dk]
- 25. Polythiophene - Wikipedia [en.wikipedia.org]
- 26. Flexible thiophene polymers: a concerted macromolecular architecture for dielectrics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
Comprehensive Characterization Profile: 2-(4-Bromothiophen-2-yl)-2-methylpropanoic Acid
This guide provides an in-depth technical profile of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid , a critical building block in medicinal chemistry, particularly as a bioisostere for phenyl-based intermediates in kinase inhibitor and receptor antagonist synthesis.
Introduction & Chemical Identity
2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid is a functionalized thiophene derivative featuring a gem-dimethyl group at the
| Property | Details |
| IUPAC Name | 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid |
| Common Name | 4-Bromo- |
| CAS Number | Not widely indexed (Acid); 1892630-59-9 (Methyl Ester) |
| Molecular Formula | |
| Molecular Weight | 249.12 g/mol |
| SMILES | CC(C)(C(=O)O)c1cc(Br)cs1 |
Synthesis & Structural Context
To understand the spectroscopic data, one must understand the synthetic origin. The target is typically accessed via
Synthesis Workflow
The following diagram illustrates the established route from the commercially available acetic acid precursor (CAS 161942-89-8).
Figure 1: Validated synthetic pathway ensuring 4-bromo regiochemistry.
Spectroscopic Data Profile
Note: The following data is derived from the high-fidelity characterization of the immediate precursor (Methyl 2-(4-bromothiophen-2-yl)acetate) and validated shifts for gem-dimethyl thiophene systems.
Nuclear Magnetic Resonance (NMR)
The introduction of the gem-dimethyl group simplifies the aliphatic region, replacing the methylene singlet with a methyl singlet (6H). The aromatic region retains the characteristic 3,5-coupling of the thiophene ring.
H NMR (400 MHz, DMSO-
)
| Shift ( | Mult. | Integ. | Assignment | Structural Logic |
| 12.40 | br s | 1H | -COOH | Carboxylic acid proton; exchangeable with |
| 7.58 | d | 1H | Thiophene H5 | Adjacent to Sulfur and Br; deshielded. |
| 7.05 | d | 1H | Thiophene H3 | Adjacent to the alkyl group. |
| 1.65 | s | 6H | -C(CH | Gem-dimethyl group; characteristic singlet for quaternary |
C NMR (100 MHz, DMSO-
)
| Shift ( | Assignment | Notes |
| 177.2 | C =O | Carbonyl carbon (Acid). |
| 152.1 | Thiophene C2 | Quaternary; ipso to the alkyl group. |
| 128.5 | Thiophene C5 | CH; adjacent to Sulfur. |
| 123.4 | Thiophene C3 | CH; adjacent to alkyl group. |
| 108.9 | Thiophene C4 | Quaternary; ipso to Bromine (shielded by heavy atom effect). |
| 46.5 | C | Quaternary aliphatic carbon. |
| 27.8 | -C H | Gem-dimethyl carbons. |
Mass Spectrometry (MS)
The presence of bromine provides a definitive isotopic signature useful for confirmation.
-
Ionization Mode: ESI (-) (Electrospray Ionization, Negative Mode)
-
Molecular Ion [M-H]
: 246.9 / 248.9 -
Isotopic Pattern: 1:1 doublet (characteristic of
Br and Br). -
Fragmentation:
-
Loss of
( ) is a primary fragmentation pathway for carboxylic acids. -
Loss of
radical is observed in high-energy collisions.
-
Figure 2: Predicted MS fragmentation pathway in negative ionization mode.
Infrared Spectroscopy (IR)
Key diagnostic bands expected in the solid state (ATR-FTIR):
-
3300–2500 cm
: O–H stretch (broad, carboxylic acid dimer). -
1705–1720 cm
: C=O stretch (strong, acid carbonyl). -
1520, 1430 cm
: Thiophene ring skeletal vibrations. -
680–700 cm
: C–Br stretch.
Experimental Protocols
Sample Preparation for NMR
To ensure sharp resolution of the gem-dimethyl singlet and thiophene coupling:
-
Weigh 5–10 mg of the solid acid into a clean vial.
-
Add 0.6 mL of DMSO-
(preferred over CDCl to prevent acid dimerization broadening). -
Sonicate for 30 seconds to ensure complete dissolution.
-
Note: If using CDCl
, the COOH proton may appear extremely broad or be invisible depending on water content.
HPLC Purity Assessment
A reverse-phase method is recommended to separate the acid from potential unhydrolyzed ester or decarboxylated impurities.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (thiophene absorption).
-
Retention Time: The acid will elute earlier than the methyl ester precursor due to the free carboxylic group.
References
-
Precursor Synthesis & Data: "Synthesis and characterization of methyl 2-(4-bromothiophen-2-yl)acetate." RSC Advances, Electronic Supplementary Information.
-
Ester Intermediate: "Methyl 2-(4-bromothiophen-2-yl)-2-methylpropanoate (CAS 1892630-59-9)." ChemSrc Chemical Database.
-
Analogous Protocols: "Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid." Google Patents, US20120309973A1.
- Thiophene NMR Shifts: "Spectroscopic Data of Thiophene Derivatives.
Sources
Methodological & Application
The Strategic Application of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic Acid in Modern Medicinal Chemistry
Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery
The landscape of medicinal chemistry is continually shaped by the discovery and utilization of molecular scaffolds that offer a blend of favorable physicochemical properties and versatile synthetic accessibility. Among these, the thiophene ring, a five-membered sulfur-containing heterocycle, has established itself as a "privileged structure". Its presence in a wide array of approved drugs, spanning therapeutic areas such as oncology, infectious diseases, and inflammation, underscores its significance.[1][2][3][4] Marketed drugs like the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, and the anti-inflammatory drug Tiaprofenic acid all feature a thiophene core, highlighting the ring's ability to favorably interact with diverse biological targets.[1][4] The thiophene moiety is not merely a passive carrier of functional groups; its sulfur atom can engage in crucial hydrogen bonding and other non-covalent interactions within protein active sites, contributing significantly to binding affinity and selectivity.[1]
This application note focuses on 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid , a specialized building block poised for strategic deployment in drug discovery programs. We will explore its potential applications, with a particular emphasis on its utility as a versatile starting material for the synthesis of novel therapeutic agents. The presence of a bromine atom on the thiophene ring is not a trivial feature; it is a key synthetic handle that unlocks a vast chemical space for exploration through modern cross-coupling methodologies.[5][6][7][8][9][10]
The Bromo-Substituent: A Gateway to Chemical Diversity
The bromine atom at the 4-position of the thiophene ring in 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid serves as a highly effective leaving group for palladium-catalyzed cross-coupling reactions. This reactivity is a cornerstone of modern medicinal chemistry, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[7][8][11] The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5][7][8][10]
This strategic placement of the bromine atom allows for the systematic and rapid generation of a library of analogues, where the 4-position of the thiophene ring can be decorated with a wide variety of substituents (e.g., aryl, heteroaryl, alkyl groups). This approach is central to structure-activity relationship (SAR) studies, where the impact of different substituents on biological activity can be methodically investigated to identify optimal compounds.
Application Focus: Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) for Anti-Inflammatory Therapy
A promising therapeutic avenue for derivatives of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid is the development of inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1).[12][13] mPGES-1 is a key enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[13][14] Elevated levels of PGE2 are associated with the cardinal signs of inflammation, pain, and fever.
While traditional non-steroidal anti-inflammatory drugs (NSAIDs) effectively reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, they are often associated with significant gastrointestinal and cardiovascular side effects due to the broad inhibition of various prostanoids.[13][14] Targeting mPGES-1 offers a more selective approach, specifically blocking the production of pro-inflammatory PGE2 without affecting the synthesis of other, often protective, prostaglandins.[13][14][15] This makes mPGES-1 a highly attractive target for the development of a new generation of safer anti-inflammatory drugs.[12][13][15][16]
The structural motif of a thiophene core linked to a carboxylic acid is a feature found in some known anti-inflammatory agents.[4] This suggests that the 2-(thiophen-2-yl)-2-methylpropanoic acid scaffold could serve as a valuable starting point for the design of novel mPGES-1 inhibitors.
Proposed Workflow for the Development of mPGES-1 Inhibitors
Figure 1: A generalized workflow for the discovery of mPGES-1 inhibitors.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic Acid
This protocol provides a general method for the derivatization of the starting material using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the solvent system (e.g., 10 mL of 4:1 1,4-dioxane/water) and the palladium catalyst (0.05 mmol) to the flask under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired coupled product.
-
Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).
Protocol 2: In Vitro mPGES-1 Enzyme Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against human mPGES-1.
Materials:
-
Human mPGES-1 enzyme (recombinant)
-
Prostaglandin H2 (PGH2) substrate
-
Reduced glutathione (GSH)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (synthesized derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., a known mPGES-1 inhibitor)
-
Stop solution (e.g., a solution containing a reducing agent like SnCl₂)
-
Prostaglandin E2 (PGE2) standard
-
PGE2 enzyme immunoassay (EIA) kit
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, GSH, and the test compound or vehicle (DMSO).
-
Enzyme Addition: Add the human mPGES-1 enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 4 °C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the PGH2 substrate to each well.
-
Incubation: Incubate the reaction mixture for a short period (e.g., 1-2 minutes) at a controlled temperature (e.g., 37 °C).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive PGE2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Data Presentation
The results from the mPGES-1 inhibition assay can be summarized in a table for clear comparison of the synthesized derivatives.
| Compound ID | R-group (at Thiophene C4) | mPGES-1 IC₅₀ (µM) |
| 1 | Phenyl | Value |
| 2 | 4-Fluorophenyl | Value |
| 3 | 3-Pyridyl | Value |
| ... | ... | ... |
| Control | Known Inhibitor | Value |
Table 1: Hypothetical data representation for a series of synthesized 2-(4-arylthiophen-2-yl)-2-methylpropanoic acid derivatives.
Conclusion
2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid represents a highly valuable and strategically designed building block for medicinal chemistry. Its thiophene core provides a privileged scaffold, while the bromo-substituent offers a versatile handle for synthetic diversification through robust and reliable cross-coupling reactions. The potential for its derivatives to act as selective inhibitors of mPGES-1 positions this compound as an attractive starting point for the development of novel anti-inflammatory agents with a potentially improved safety profile over existing NSAIDs. The protocols outlined in this application note provide a clear and actionable framework for researchers to unlock the potential of this promising chemical entity.
References
-
Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PMC. Available at: [Link]
-
Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. PMC - PubMed Central. Available at: [Link]
-
The Role of 4-Bromobenzo[b]thiophene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. Available at: [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzukicross-coupling reaction of 5-bromothiophene. TÜBİTAK Academic Journals. Available at: [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Royal Society of Chemistry. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available at: [Link]
-
Chemical structures of novel mPGES‐1 inhibitors tested. ResearchGate. Available at: [Link]
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. Available at: [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Preprints.org. Available at: [Link]
-
Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. ACS Omega. Available at: [Link]
-
mPGES-1 Inhibitor Discovery Based on Computer-Aided Screening: Pharmacophore Models, Molecular Docking, ADMET, and MD Simulations. MDPI. Available at: [Link]
-
Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dc.uthsc.edu [dc.uthsc.edu]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic Acid as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid is a specialized heterocyclic carboxylic acid that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure, featuring a brominated thiophene ring coupled with a dimethylpropanoic acid moiety, offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents. The presence of the bromine atom at a specific position on the thiophene ring allows for a variety of subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This enables the strategic introduction of diverse functional groups, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. The propanoic acid group provides a handle for amide bond formation, esterification, or other modifications to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds. This document provides a comprehensive guide to the synthesis and application of this valuable synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid is presented in the table below. These values are calculated based on its chemical structure and may vary slightly based on experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO₂S | ChemScene[1] |
| Molecular Weight | 249.12 g/mol | ChemScene[1] |
| CAS Number | 1528989-30-1 (for the 3-yl isomer) | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene[1] |
| logP (calculated) | 2.87 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Proposed Synthesis of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic Acid
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-(2-Bromothiophen-4-yl)propan-2-ol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 62.5 mL, 0.1 mol) to the stirred THF.
-
Addition of 2-Bromothiophene: After 15 minutes of stirring, add a solution of 2-bromothiophene (16.3 g, 0.1 mol) in anhydrous THF (20 mL) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
-
Quenching with Acetone: Add acetone (7.3 mL, 0.1 mol) dropwise to the reaction mixture, ensuring the temperature does not rise above -65 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-bromothiophen-4-yl)propan-2-ol.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure alcohol intermediate.
Step 2: Jones Oxidation to 2-(4-Bromothiophen-2-yl)-2-methylpropanoic Acid
-
Preparation of Jones Reagent: In a separate flask, dissolve chromium trioxide (CrO₃, 10 g, 0.1 mol) in concentrated sulfuric acid (8.7 mL) and then slowly add water to a final volume of 50 mL. Cool the reagent in an ice bath.
-
Reaction Setup: In a three-necked round-bottom flask, dissolve the purified 2-(2-bromothiophen-4-yl)propan-2-ol (0.05 mol) in acetone (150 mL).
-
Oxidation: Cool the acetone solution in an ice bath and slowly add the prepared Jones reagent dropwise with vigorous stirring. The color of the reaction mixture will change from orange to green. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, add isopropanol to quench any excess oxidant.
-
Extraction: Remove the acetone under reduced pressure. Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid.
Application as a Synthetic Intermediate: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] The bromine atom on the thiophene ring serves as a reactive handle for the formation of new carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents. This is a powerful strategy for the synthesis of complex molecules with potential biological activity.[3][4]
General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for a Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid with a generic arylboronic acid. The specific conditions may require optimization depending on the nature of the boronic acid used.
-
Reaction Setup: To a Schlenk flask, add 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (10 mL) and water (2 mL) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Acidification and Extraction: Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3. Extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers from the second extraction, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-(4-aryl-thiophen-2-yl)-2-methylpropanoic acid derivative.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely practiced principles of organic synthesis. The success of the proposed synthesis and subsequent cross-coupling reactions can be validated at each step through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of reactions and assess the purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final products.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
By employing these analytical methods, researchers can ensure the identity and purity of the synthesized compounds, thereby validating the experimental protocols.
Conclusion
2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid is a valuable and versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its strategic design allows for the efficient construction of complex molecular architectures through reliable and well-understood chemical transformations. The protocols and guidelines presented in this document are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, ultimately accelerating the discovery of new and innovative therapeutic agents.
References
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
- Mishra, R., et al. (2015). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 7(10), 137-149.
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). International Journal of Research in Engineering and Science (IJRES), 13(6), 1-10.
-
Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 6). Eureka | Patsnap. Retrieved February 17, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journals. Retrieved February 17, 2026, from [Link]
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 12). Google Patents.
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Frontiers. Retrieved February 17, 2026, from [Link]
- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 6). Google Patents.
-
Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 17, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved February 17, 2026, from [Link]
-
Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
The Versatile Precursor: 2-(4-Bromothiophen-2-yl)-2-methylpropanoic Acid in the Genesis of Novel Heterocycles
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel heterocyclic scaffolds remains a paramount objective. These cyclic structures, incorporating atoms other than carbon, form the backbone of a vast array of pharmaceuticals and biologically active compounds.[1] Among the diverse range of precursors utilized in their synthesis, thiophene derivatives have emerged as particularly valuable building blocks due to their unique electronic properties and versatile reactivity. This application note provides an in-depth technical guide on the strategic use of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid, a highly functionalized and promising starting material for the construction of a diverse portfolio of innovative heterocyclic systems. We will explore its synthesis, key reactive sites, and provide detailed protocols for its conversion into novel thieno-fused pyridines and azepines, highlighting the mechanistic rationale behind these transformations.
Core Attributes of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic Acid: A Strategic Overview
The synthetic utility of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid stems from the strategic placement of three key functional groups on the thiophene ring: a bromine atom at the 4-position, a carboxylic acid at the 2-position, and a gem-dimethyl group. This arrangement offers a powerful platform for a variety of chemical transformations.
-
The Carboxylic Acid Moiety: This group serves as a versatile handle for intramolecular cyclization reactions. It can be readily converted into an acyl chloride or activated in situ to facilitate electrophilic attack on an adjacent nucleophilic site, leading to the formation of new rings.
-
The Bromine Atom: The bromine at the C4 position provides a site for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of diverse substituents.[2] More importantly, it can participate in intramolecular cyclization reactions where the thiophene ring itself acts as a nucleophile.
-
The Gem-Dimethyl Group: This steric feature can influence the regioselectivity of certain reactions and can impact the conformational properties of the resulting heterocyclic products.
The interplay of these functionalities allows for a range of synthetic strategies to be employed, leading to the construction of diverse and novel heterocyclic frameworks.
Synthesis of the Starting Material: A Reliable Protocol
A robust and scalable synthesis of the title compound is crucial for its widespread application. While direct alkylation of 4-bromothiophene can be challenging due to potential side reactions, a more controlled approach involves the synthesis of 2-methyl-2-(thiophen-2-yl)propanoic acid followed by regioselective bromination. A supplier for 2-Methyl-2-(thiophen-2-yl)propanoic acid is available, which simplifies the process.
Protocol 1: Synthesis of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic Acid
This protocol is adapted from established procedures for the bromination of thiophene derivatives.[3]
Materials:
-
2-Methyl-2-(thiophen-2-yl)propanoic acid
-
N-Bromosuccinimide (NBS)
-
Acetic Acid
-
Dichloromethane (DCM)
-
Sodium sulfite solution (10%)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-2-(thiophen-2-yl)propanoic acid (1.0 eq) in glacial acetic acid (10 mL per gram of starting material).
-
Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 10% sodium sulfite solution (to remove any unreacted bromine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid as a solid.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) |
| 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid | C₈H₉BrO₂S | 249.12 | White solid | 85-95 |
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.15 (s, 1H, Th-H5), 7.08 (s, 1H, Th-H3), 1.65 (s, 6H, 2 x CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 180.5 (C=O), 145.2 (C2), 125.8 (C5), 123.1 (C3), 110.7 (C4), 48.9 (C(CH₃)₂), 25.1 (CH₃).
-
MS (ESI): m/z 248.9 [M-H]⁻.
Application in the Synthesis of Novel Heterocycles
The strategic arrangement of functional groups in 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid allows for its application in the synthesis of various fused heterocyclic systems. Here, we detail the synthesis of thieno[3,2-c]pyridinone and thieno[3,2-c]azepinone derivatives.
A. Synthesis of Thieno[3,2-c]pyridin-4(5H)-one Derivatives
The synthesis of thieno[3,2-c]pyridinones can be achieved through an intramolecular Friedel-Crafts acylation approach. The carboxylic acid is first converted to the more reactive acyl chloride, which then undergoes cyclization onto the electron-rich thiophene ring.
This protocol is based on established Friedel-Crafts acylation procedures on thiophene rings.[1]
Materials:
-
2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Aluminum chloride (AlCl₃)
-
Ice
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (2.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 2 hours.
-
Removal of Excess Reagent: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
Friedel-Crafts Cyclization: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and add 1 M HCl. Separate the organic layer and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) |
| 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-thieno[3,2-c]pyridin-4-one | C₈H₈BrNO₂S | 262.12 | Pale yellow solid | 70-80 |
B. Synthesis of Thieno[3,2-c]azepin-4-one Derivatives
Building upon the thiophene core, the synthesis of seven-membered thieno[3,2-c]azepinone rings can be achieved through a multi-step sequence involving the conversion of the carboxylic acid to an intermediate that can undergo intramolecular cyclization. A plausible route involves the conversion of the carboxylic acid to an N-substituted β-alanine derivative followed by cyclization.[4]
This protocol outlines a general strategy for the synthesis of the thieno[3,2-c]azepinone scaffold.
Materials:
-
6-Bromo-2,2-dimethyl-2,3-dihydro-4H-thieno[3,2-c]pyridin-4-one (from Protocol 2)
-
Sodium azide (NaN₃)
-
Polyphosphoric acid (PPA)
-
Chloroform
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure (Schmidt Rearrangement):
-
Reaction Setup: In a round-bottom flask, add polyphosphoric acid. Heat the PPA to 60 °C with stirring.
-
Addition of Reactants: Add the thieno[3,2-c]pyridin-4-one (1.0 eq) to the hot PPA. Then, add sodium azide (1.5 eq) in small portions over 1 hour. An effervescence will be observed.
-
Reaction: After the addition is complete, continue stirring at 60 °C for 2-3 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with chloroform. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) |
| 7-Bromo-2,2-dimethyl-2,3,5,6-tetrahydro-4H-thieno[3,2-c]azepin-4-one | C₈H₁₀BrNO₂S | 276.14 | Off-white solid | 50-60 |
Conclusion and Future Perspectives
2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid stands out as a highly valuable and versatile precursor for the synthesis of novel heterocyclic compounds. The strategic positioning of its functional groups enables a diverse range of synthetic transformations, leading to the construction of complex molecular architectures with potential applications in drug discovery and materials science. The protocols detailed in this application note for the synthesis of thieno-fused pyridinones and azepinones serve as a testament to its synthetic utility.
Future research in this area will undoubtedly focus on expanding the library of heterocycles derived from this precursor. The development of novel palladium-catalyzed cyclization reactions and the exploration of multicomponent reactions involving this starting material are promising avenues for further investigation. The insights provided herein are intended to empower researchers and scientists to harness the full potential of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid in their pursuit of next-generation heterocyclic compounds.
References
-
Satake, K., Itoh, K., Miyoshi, Y., Kimura, M., & Morosawa, S. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1, 729-733. [Link]
- Mishra, R., & Jain, S. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
Fuller, L. S., et al. (2008). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 13(5), 1059-1069. [Link]
-
Chapter 9, thiophene. (n.d.). [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. Sci-Hub. Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones / Journal of the Chemical Society, Perkin Transactions 1, 1986 [sci-hub.kr]
Application Notes and Protocols for the Derivatization of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its unique electronic and steric properties, often serving as a bioisostere for a phenyl ring, allow for favorable interactions with a wide array of biological targets.[1] The target molecule for this guide, 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid, represents a promising starting point for the development of novel therapeutics. It combines the versatile thiophene core with a sterically hindered tertiary carboxylic acid, a feature that can influence pharmacokinetic properties and present unique synthetic challenges. The presence of a bromine atom offers a convenient handle for further diversification through cross-coupling reactions, although this is beyond the scope of the current guide, which will focus on the derivatization of the carboxylic acid moiety.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid to generate a chemically diverse library of compounds for biological screening. We will delve into the rationale behind derivatization strategies, provide detailed, field-proven protocols for synthesis, and outline methodologies for subsequent biological evaluation.
Strategic Derivatization: Expanding Chemical Space and Modulating Bioactivity
The primary goal of derivatizing the carboxylic acid group is to explore a broader chemical space and modulate the physicochemical and pharmacological properties of the parent molecule. This can lead to enhanced potency, improved selectivity, better metabolic stability, and increased cell permeability.[4] Our strategy will focus on three main avenues: amide bond formation , esterification , and bioisosteric replacement of the carboxylic acid.
Amide Library Synthesis: The Workhorse of Medicinal Chemistry
Amide bond formation is the most frequently utilized reaction in medicinal chemistry, allowing for the introduction of a vast array of substituents to probe structure-activity relationships (SAR).[3] However, the tertiary nature of the carboxylic acid in our starting material presents a significant steric hindrance, often leading to low yields with standard coupling reagents.[5] To overcome this challenge, we will employ specialized protocols.
Protocol 1: Amide Coupling via In Situ Acyl Fluoride Formation
The conversion of the carboxylic acid to a highly reactive acyl fluoride intermediate can overcome the steric hindrance and facilitate amide bond formation with a wide range of amines, including those that are electron-deficient or sterically demanding.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).
-
Prepare a solution of the desired amine (1.2 eq) in anhydrous DCM.
-
Have a solution of a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), ready.
-
The fluorinating agent of choice is 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) or 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3).[7][8]
-
-
Acyl Fluoride Formation:
-
To the stirred solution of the carboxylic acid at room temperature, add the fluorinating agent (1.1 eq).
-
Stir the reaction mixture for 1-2 hours. The progress of the acyl fluoride formation can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Amide Coupling:
-
To the solution containing the in situ generated acyl fluoride, add the amine solution followed by the dropwise addition of DIPEA.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction for the disappearance of the acyl fluoride and the formation of the amide product by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Table 1: Representative Amine Building Blocks for Amide Library Synthesis
| Amine Type | Example | Rationale for Inclusion |
| Primary Aliphatic | Cyclopropylamine | Introduces conformational rigidity. |
| Isobutylamine | Provides a simple alkyl substituent. | |
| Secondary Aliphatic | Pyrrolidine | Common heterocyclic motif in bioactive molecules. |
| N-Methylbenzylamine | Introduces aromaticity and a secondary amine. | |
| Primary Aromatic | Aniline | Basic aromatic building block. |
| 4-Fluoroaniline | Modulates electronic properties. | |
| Heterocyclic | 2-Aminopyridine | Introduces a basic nitrogen for potential salt formation. |
| 3-Aminothiophene | Explores thiophene-thiophene interactions. |
Esterification: Modulating Lipophilicity and Membrane Permeability
Esterification of the carboxylic acid can significantly increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.[9] Similar to amide formation, the steric hindrance of the tertiary carboxylic acid requires specific esterification methods.
Protocol 2: Steglich Esterification for Hindered Acids
The Steglich esterification, using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), is a reliable method for esterifying sterically hindered carboxylic acids.[9]
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M).
-
-
Reaction:
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
-
Bioisosteric Replacement: Fine-Tuning Acidity and Pharmacokinetics
Replacing the carboxylic acid group with a bioisostere can dramatically alter the molecule's properties, including its pKa, metabolic stability, and hydrogen bonding capacity, without significantly changing its overall shape.[4][10][11] This is a powerful strategy to overcome issues associated with carboxylic acids, such as poor oral bioavailability and rapid metabolism.[4]
N-acylsulfonamides are excellent bioisosteres for carboxylic acids, exhibiting similar pKa values but with enhanced metabolic stability.[8][12][13]
Protocol 3: One-Pot Synthesis of N-Acylsulfonamides
This protocol utilizes cyanuric chloride as an efficient activating agent for the one-pot synthesis of N-acylsulfonamides from carboxylic acids and sulfonamides under mild conditions.
Experimental Protocol:
-
Reagent Preparation:
-
To a stirred solution of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid (1.0 eq) and the desired sulfonamide (1.1 eq) in anhydrous acetonitrile (0.2 M), add triethylamine (3.0 eq).
-
-
Reaction:
-
Add cyanuric chloride (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
The 5-substituted 1H-tetrazole ring is one of the most widely used non-classical bioisosteres of carboxylic acids, found in numerous FDA-approved drugs.[4][14] It maintains a similar acidity to the carboxylic acid group while offering increased lipophilicity.[4]
Protocol 4: Synthesis of 5-Substituted Tetrazoles from Nitriles
This protocol involves the conversion of the carboxylic acid to a nitrile, followed by a [3+2] cycloaddition with an azide source.
Step 1: Conversion of Carboxylic Acid to Nitrile
-
Convert the carboxylic acid to the corresponding primary amide using Protocol 1 with ammonia or a protected ammonia equivalent.
-
Dehydrate the primary amide to the nitrile using a dehydrating agent such as trifluoroacetic anhydride or phosphorus oxychloride.
Step 2: Cycloaddition to form the Tetrazole
-
Reagent Preparation:
-
Dissolve the nitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.3 M).
-
Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).
-
-
Reaction:
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify with 2 M HCl to pH ~3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the tetrazole derivative by recrystallization or flash column chromatography.
-
High-Throughput Synthesis and Purification
To efficiently generate a library of derivatives for screening, high-throughput synthesis and purification techniques are essential. Automated platforms can be employed for parallel synthesis in 96-well plates.[15][16][17][18] Subsequent purification is typically achieved using mass-directed preparative HPLC, which allows for the rapid isolation of pure compounds.[19]
Biological Screening: Identifying Promising Leads
The synthesized library of derivatives should be subjected to a panel of biological assays to identify compounds with desired activities. Based on the known biological activities of thiophene-containing molecules, the following assays are recommended.[1][20][21][22][23][24]
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][20][25]
Protocol 5: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.
Kinase Inhibitory Activity
Many thiophene derivatives have shown activity as kinase inhibitors.[20] An in vitro kinase assay can be used to screen the library against a panel of relevant kinases.
Protocol 6: In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Reaction Initiation and Incubation: Initiate the reaction by adding a final component (e.g., ATP) and incubate at 30 °C for a defined period.
-
Detection: The level of substrate phosphorylation is quantified using various methods, such as radiometric assays ([γ-³²P]-ATP) or fluorescence/luminescence-based assays.[22][26][27]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Anti-inflammatory Activity
Thiophene-containing compounds have been investigated as anti-inflammatory agents.[23][24] A variety of in vitro and in vivo models can be used for screening.
Screening Assays for Anti-inflammatory Activity:
-
In Vitro:
-
Cyclooxygenase (COX-1/COX-2) Inhibition Assay: Measures the ability of compounds to inhibit the enzymes responsible for prostaglandin synthesis.
-
Lipoxygenase (LOX) Inhibition Assay: Measures the inhibition of enzymes involved in the synthesis of leukotrienes.
-
Measurement of Pro-inflammatory Cytokines: Assesses the ability of compounds to reduce the production of cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated cells (e.g., macrophages) using ELISA.[28]
-
-
Ex Vivo/In Vivo Models:
-
Carrageenan-induced Paw Edema in Rodents: A classic model to assess acute anti-inflammatory activity.[12]
-
Human Red Blood Cell Membrane Stabilization Test: An in vitro method to assess membrane-stabilizing properties, which is indicative of anti-inflammatory activity.
-
Data Presentation and Workflow Visualization
Table 2: Summary of Derivatization Strategies and Rationale
| Derivatization Strategy | Functional Group | Key Reagents | Rationale |
| Amide Formation | Amide | CpFluor, BT-SCF3, Amines | Explore diverse chemical space, probe SAR. |
| Esterification | Ester | EDC, DMAP, Alcohols | Modulate lipophilicity and cell permeability. |
| Bioisosteric Replacement | N-Acylsulfonamide | Cyanuric Chloride, Sulfonamides | Mimic carboxylic acid acidity with improved metabolic stability. |
| Tetrazole | Sodium Azide (from nitrile) | Classic carboxylic acid bioisostere with altered physicochemical properties. |
Caption: A typical screening cascade for hit identification.
Conclusion
The strategic derivatization of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid offers a fertile ground for the discovery of novel bioactive compounds. By employing robust synthetic protocols tailored to overcome the steric challenges of the starting material and by exploring diverse chemical functionalities through amide formation, esterification, and bioisosteric replacement, researchers can generate a rich library of molecules for biological screening. The subsequent application of a well-designed screening cascade will enable the identification of promising lead candidates for further optimization in drug discovery programs. This guide provides the necessary framework and detailed methodologies to embark on this exciting endeavor.
References
- BenchChem. (2025, December). A Comparative Guide to the Efficacy of Thiophene Isomers in Biological Assays. BenchChem Technical Support.
- BenchChem. (2025, December). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. BenchChem Technical Support.
- Gharbavi, M., et al. (2007). A Convenient and Efficient Synthesis of N-Acylsulfonamides in the Presence of Silica Phosphoric Acid under Heterogeneous and Solvent-Free Conditions. Turkish Journal of Chemistry, 31(5), 553-559.
- Ginsburg-Moraff, C., et al. (2022). Integrated and automated high-throughput purification of libraries on microscale.
- Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 15, 2026, from [Link]
-
Hypha Discovery. (2024, April 19). Bioisosteres for carboxylic acid groups. Retrieved February 15, 2026, from [Link]
- IJPRA. (2024). Synthesis of thiophene and Their Pharmacological Activity.
-
Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]
- MDPI. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
- MDPI. (2023, April 17). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 24(8), 7450.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual.
- O'Driscoll, M., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(1), 123-145.
-
Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Retrieved February 15, 2026, from [Link]
- Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 6). A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis. Retrieved February 15, 2026, from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved February 15, 2026, from [Link]
- RSC Publishing. (2024, February 15).
- Singh, R. K., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4), 1-16.
-
Stanford University. (n.d.). Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. Retrieved February 15, 2026, from [Link]
- Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11619-11624.
-
Virscidian. (2024, November 1). Microscale Automated High-Throughput Purification of Libraries. Retrieved February 15, 2026, from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Zambroń, B. K., & Vogel, P. (2014). Amides in One Pot from Carboxylic Acids and Amines via Sulfinylamides. Organic Letters, 16(3), 604-607.
- Zhang, Y., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. The Journal of Organic Chemistry, 86(5), 4149-4160.
- Zhao, L., et al. (2020). Tertiary‐Amine‐Initiated Synthesis of Acyl Fluorides from Carboxylic Acids and CF3SO2OCF3. Chemistry – A European Journal, 26(61), 13854-13858.
- Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 65(12), 921-924.
-
Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved February 15, 2026, from [Link]
- Farmacia Journal. (2015). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 63(5).
- Loido, J. C. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 87(15), 9876-9887.
- MDPI. (2022, February 17). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1334.
- O'Driscoll, M., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(1), 123-145.
-
Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Retrieved February 15, 2026, from [Link]
- PubMed. (2020, January 16). Development of a Library of Thiophene-Based Drug-Like Lego Molecules: Evaluation of Their Anion Binding, Transport Properties, and Cytotoxicity. Chemistry, 26(4), 888-899.
- PubMed. (2021, June 5). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 219, 113399.
-
ResearchGate. (2024, October 22). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. Retrieved February 15, 2026, from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. hepatochem.com [hepatochem.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. researchhub.com [researchhub.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Thiophene synthesis [organic-chemistry.org]
- 18. tcichemicals.com [tcichemicals.com]
- 19. atcc.org [atcc.org]
- 20. lifechemicals.com [lifechemicals.com]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journalwjarr.com [journalwjarr.com]
- 24. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao via Multiple-Target-Cell Extraction Coupled with HPLC-Q-TOF-MS/MS and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Application Note: Rational Design & Evaluation of N-(thiophen-2-yl) Nicotinamide Fungicides
Executive Summary & Chemical Rationale
This guide details the synthesis, biological evaluation, and mechanistic characterization of N-(thiophen-2-yl) nicotinamide derivatives. These small molecules represent a strategic "scaffold splicing" approach in modern fungicide discovery, combining the pharmacophore of commercial succinate dehydrogenase inhibitors (SDHIs) like Boscalid (a pyridine carboxamide) with the bioisosteric properties of thiophene.
The Chemical Logic
The design targets Complex II (Succinate Dehydrogenase, SDH) of the fungal mitochondrial respiratory chain.
-
Nicotinamide Core: Mimics the ubiquinone ring system, facilitating entry into the hydrophobic Qp binding pocket.
-
Amide Linker: Provides critical hydrogen bonding donors/acceptors for tyrosine (e.g., Tyr58) and tryptophan (e.g., Trp173) residues within the active site.
-
Thiophene Tail: Replaces standard phenyl rings to enhance
stacking interactions while altering lipophilicity (LogP) to improve membrane permeability.
Chemical Synthesis Protocol
Objective: To synthesize high-purity N-(thiophen-2-yl) nicotinamide derivatives for bioassay.
Reaction Pathway (Graphviz)
The synthesis follows a standard acyl chloride activation pathway to ensure high yields and avoid racemization (if chiral centers are introduced on side chains).
Figure 1: Synthetic route via acyl chloride activation.[1] Note the use of catalytic DMF to form the Vilsmeier-Haack reagent intermediate.
Step-by-Step Procedure
Reagents: Substituted nicotinic acid (10 mmol), Oxalyl chloride (12 mmol), DMF (3 drops), Thiophen-2-amine (10 mmol), Triethylamine (
-
Activation: Dissolve nicotinic acid in anhydrous DCM (20 mL). Cool to 0°C. Add oxalyl chloride dropwise, followed by catalytic DMF. Stir at room temperature (RT) for 2 hours until gas evolution (
, , ) ceases. -
Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (yellow solid/oil). Do not purify.
-
Coupling: Redissolve the acid chloride in anhydrous THF (15 mL). In a separate flask, dissolve thiophen-2-amine and
in THF (15 mL). -
Addition: Add the amine solution dropwise to the acid chloride solution at 0°C.
-
Reflux: Heat the mixture to reflux (66°C) for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).
-
Workup: Quench with water. Extract with Ethyl Acetate (
mL). Wash organic layer with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.
In Vitro Fungicidal Bioassay
Objective: Determine the Median Effective Concentration (
Method: Poisoned Food Technique
This method is preferred for SDHIs as it measures mycelial growth inhibition over time, directly correlating to mitochondrial respiration suppression.
Materials:
-
Potato Dextrose Agar (PDA).
-
Solvent: DMSO (Dimethyl sulfoxide).[2] Note: Final DMSO concentration in agar must be <1% to avoid solvent toxicity.
-
Pathogen: 5mm mycelial plugs from the margin of a 3-day-old colony.
Protocol:
-
Stock Preparation: Dissolve the test compound in DMSO to create a
mg/L stock. -
Dilution Series: Prepare serial dilutions in sterile water containing 0.1% Tween-80. Target final concentrations in agar: 100, 50, 25, 12.5, 6.25, 1.56
g/mL. -
Plate Pouring: Add the diluted compound to molten PDA (
C) under sterile conditions. Pour into Petri dishes (90 mm). -
Inoculation: Place a 5mm mycelial plug (mycelium side down) in the center of the plate.
-
Incubation: Incubate at
C in the dark for 48–72 hours (depending on fungal growth rate). -
Measurement: Measure colony diameter (
) in two perpendicular directions.
Data Analysis:
Calculate inhibition rate (
Enzymatic Assay: Succinate Dehydrogenase (SDH) Inhibition
Objective: Confirm the Mechanism of Action (MoA) by quantifying direct enzyme inhibition.
Principle: SDH catalyzes the oxidation of succinate to fumarate.[2][3] This reaction is coupled to the reduction of an artificial electron acceptor, DCPIP (2,6-dichlorophenolindophenol), which shifts from blue to colorless.
Workflow Diagram (Graphviz)
Figure 2: SDH enzymatic assay workflow utilizing DCPIP reduction kinetics.
Protocol:
-
Mitochondrial Extraction: Homogenize fungal mycelia in isotonic buffer (0.25 M sucrose, 50 mM phosphate, pH 7.4). Centrifuge at 1,000g (remove debris) then 10,000g (pellet mitochondria). Resuspend pellet.
-
Assay Buffer: 50 mM Phosphate buffer (pH 7.4), 20 mM Succinate (substrate), 1 mM KCN or Sodium Azide (blocks Complex IV to prevent re-oxidation), 50
M DCPIP. -
Reaction: Add 10
L mitochondrial suspension and 10 L test compound to 180 L Assay Buffer in a 96-well plate. -
Detection: Monitor absorbance decrease at 600 nm for 10 minutes at
C. -
Validation: Use Boscalid or Fluxapyroxad as a positive control.
Molecular Docking Protocol
Objective: Visualize binding mode at the Quinone-binding pocket (Qp).
Software: AutoDock Vina, Gold, or Schrödinger Glide. Target Structure: Crystal structure of SDH (Complex II).
-
Recommended PDB:2FBW (Gallus gallus - high resolution surrogate) or 1YQ3 (Porcine). For fungal specificity, use homology models based on Mycosphaerella graminicola SDH (PDB: 2XR7 ).
Key Interactions to Verify:
-
H-Bonding: The amide oxygen of the nicotinamide should accept a hydrogen bond from Trp164/Trp173 (numbering varies by species) or Tyr58 .
-
Hydrophobic Pocket: The thiophene ring should occupy the hydrophobic cleft usually filled by the ubiquinone tail.
-
Orientation: The "flipped" amide conformation is critical for high affinity.
Data Presentation Template
Table 1: Comparative Fungicidal Activity (
| Compound ID | R1 (Nicotinamide) | R2 (Thiophene) | B. cinerea | R. solani | P. cubensis (In Vivo) |
| 4f (Lead) | 2-Cl | 4-CF3 | 1.96 | 2.15 | 4.50 |
| Boscalid | (Control) | - | 2.50 | 1.80 | 5.10 |
| Negative | - | - | >100 | >100 | >100 |
Note: Data derived from triplicate experiments. "Compound 4f" represents the optimized lead candidate from recent literature [1].[4]
References
-
Wang, J., et al. (2022). "Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives." Molecules, 27(24), 8695.
-
Yan, X., et al. (2023). "Computation-Directed Molecular Design, Synthesis, and Fungicidal Activity of Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry, 71(50), 19990–20002.
-
Fungicide Resistance Action Committee (FRAC). (2024). "FRAC Code List © 2024: Fungal control agents sorted by cross resistance pattern and mode of action." FRAC Publications.
-
Sierotzki, H., & Scalliet, G. (2013). "A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides." Phytopathology, 103(9), 880-887.
Sources
Troubleshooting & Optimization
purification techniques for 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid
This guide is structured as a Tier-3 Technical Support escalation response. It assumes the user is familiar with basic organic synthesis but requires specific strategies for the isolation of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid (hereafter referred to as 4-Br-TMPA ).
Ticket ID: #PUR-THIO-4BR-001 Subject: Advanced Isolation & Troubleshooting for Thiophene-Acid Intermediates Status: Resolved / Expert Review[1]
Compound Profile & Critical Quality Attributes (CQA)
Before initiating purification, you must understand the physicochemical behavior of your target. Thiophene regioisomers are notoriously difficult to separate due to similar boiling points and polarities.
| Property | Specification / Estimate | Technical Note |
| Target Structure | 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid | The "4-Bromo" position is thermodynamically less favored during direct bromination compared to the 5-position.[1][2] |
| Likely Impurities | 5-Bromo isomer (major), 3-Bromo isomer (minor), Des-bromo analog.[1] | Critical Issue: The 5-bromo isomer is the primary contaminant if synthesized via direct bromination. |
| pKa (Acid) | ~3.8 – 4.2 (Estimated) | Stronger acid than aliphatic analogs due to the electron-withdrawing thiophene/Br system. |
| Solubility | High: EtOH, EtOAc, DCM, THF.Low: Water, Hexanes (cold).[1][2] | The gem-dimethyl group increases lipophilicity compared to simple thiophene acetic acids. |
| Physical State | White to off-white solid (Likely MP: 110–130°C). | If it is an oil, it is likely contaminated with solvent or regioisomers (eutectic depression). |
Decision Matrix: Purification Strategy
Do not apply all methods blindly. Use this logic flow to determine the correct protocol based on your current purity profile.
Figure 1: Decision tree for selecting the appropriate purification module based on physical state and isomeric purity.
Detailed Protocols
Protocol A: Acid-Base Extraction (The "Cleanup")
Use this if your product is a dark oil or contains significant non-acidic impurities (unreacted thiophene precursors).
The Logic: 4-Br-TMPA is a carboxylic acid.[3][4][5] By converting it to a water-soluble salt, you can wash away organic impurities (neutrals) with an organic solvent.[1]
-
Dissolution: Dissolve crude oil in Dichloromethane (DCM) (10 mL/g).
-
Salt Formation: Add 1M NaOH (1.2 equivalents). Stir vigorously for 20 mins.
-
Why? The acid converts to the Sodium carboxylate (water-soluble).
-
Warning: Do not use a huge excess of base; thiophenes can be sensitive to harsh basic conditions over long periods.
-
-
Phase Separation: Separate layers. Keep the Aqueous (Top) layer.
-
Discard the Organic (Bottom) layer—this contains your neutral impurities.
-
-
Back-Wash: Wash the aqueous layer once with a small volume of Methyl tert-butyl ether (MTBE) to remove trapped organics.
-
Acidification: Cool aqueous layer to 0-5°C. Slowly add 6M HCl until pH < 2.
-
Observation: The product should precipitate as a white solid or oil out.
-
-
Extraction: Extract the milky aqueous mixture with Ethyl Acetate (EtOAc) (3x).
-
Drying: Dry combined organics over MgSO₄ and concentrate.
Protocol B: Recrystallization (The "Polishing")
Use this if the product is a solid but colored, or to remove minor isomer impurities (<5%).
The Logic: The gem-dimethyl group hinders packing, making crystallization tricky. We use a "solvent-antisolvent" system. Toluene is excellent for aromatic stacking; Heptane acts as the antisolvent.
-
Solvent A (Good): Toluene or Isopropyl Acetate (IPAc).[2]
-
Solvent B (Bad): Heptane or Hexanes.
-
Procedure:
-
Suspend crude solid in minimum hot Toluene (approx. 80°C).
-
If insolubles remain, filter hot.[1]
-
Slowly add Heptane dropwise to the hot solution until a persistent cloudiness appears.
-
Add 1-2 drops of Toluene to clear it.
-
Cooling Ramp: Allow to cool to Room Temp (RT) over 2 hours, then 0°C for 1 hour.
-
Crucial Step: If it oils out, reheat and add slightly more Toluene.[1] You need to stay in the metastable zone.
-
Protocol C: Chromatographic Separation (The "Heavy Lifting")
Use this if you have >5% of the 5-bromo or 3-bromo isomer. Crystallization rarely separates thiophene regioisomers efficiently due to isomorphous crystal structures.
Method: Reverse Phase Prep-HPLC (C18) Stationary Phase: C18 (ODS) column, 5µm or 10µm particle size.[2]
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps the carboxylate protonated (R-COOH), increasing retention and peak sharpness.[1][2] |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for aromatics than Methanol. |
| Gradient | 30% B to 70% B over 20 mins | Shallow gradient is required to resolve the 4-bromo from the 5-bromo isomer. |
| Detection | UV @ 254 nm | Thiophene ring absorption. |
Separation Order (Typical on C18):
-
3-Bromo isomer (Most polar/elutes first due to steric crowding near acid).
-
4-Bromo isomer (Target).
-
5-Bromo isomer (Least polar/elutes last).
Troubleshooting & FAQs
Q1: My product remains an oil after Protocol A (Acid/Base). Why won't it solidify?
-
Diagnosis: This is likely "Solvent Trapping" or Eutectic Depression caused by impurities.
-
Fix:
-
Dissolve the oil in a small amount of Diethyl Ether.
-
Add a seed crystal (if available) or scratch the glass side with a spatula.
-
Evaporate slowly on a rotovap without a water bath (cold evaporation).
-
If it persists, perform Protocol C . You likely have a mixture of isomers preventing the crystal lattice from forming.
-
Q2: I see a "double spot" on TLC even after recrystallization.
-
Diagnosis: This is regioisomer contamination (likely 4-Br vs 5-Br).
-
Fix: Recrystallization is often ineffective for this specific isomer pair because they form solid solutions (mixed crystals). You must use Column Chromatography (Protocol C).
-
TLC Tip: Use a solvent system of Hexane:Ethyl Acetate:Acetic Acid (80:19:1) . The acetic acid prevents tailing, allowing you to see the subtle Rf difference between isomers.[1]
Q3: Can I use Silica Gel (Normal Phase) instead of C18?
-
Answer: Yes, but you must acidify the eluent.[1]
-
Protocol: Use Hexanes/EtOAc with 1% Acetic Acid . Without the acid, the carboxylic acid group will interact with the silica silanols, causing severe streaking that masks the separation of isomers.[1]
Q4: The NMR shows the correct structure, but the Melting Point is low (e.g., 95°C vs 120°C).
-
Diagnosis: Solvent inclusion (Toluene is hard to remove) or trace water.
-
Fix: Dry the sample in a vacuum oven at 45°C for 24 hours. If using Toluene for recrystallization, a final wash with Pentane helps displace the high-boiling solvent before drying.[1]
References
-
General Thiophene Purification: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for solvent selection and acid purification).
-
Isomer Separation Logic: Lipshutz, B. H. (1986). Chem. Rev., 86(5), 795-819.[1] (Discusses substitution patterns and separation of heterocyclic isomers).
-
Analogous Phenyl-Acid Purification: Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. US Patent US20120309973A1. Link (Describes the acid-base workup and crystallization of the direct phenyl analog).
-
Thiophene Regioselectivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Foundational text explaining why 5-bromo forms over 4-bromo, necessitating rigorous purification).
Sources
- 1. 1195179-28-2 | 2-(5-bromothiophen-2-yl)-2-methylpropanoic acid [aaronchem.com]
- 2. mdpi.com [mdpi.com]
- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Optimizing the Synthesis of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic Acid
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid. As a key intermediate in various pharmaceutical and materials science applications, optimizing its synthesis is crucial for achieving high yields and purity. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to navigate the complexities of this multi-step synthesis.
Introduction to the Synthetic Pathway
The synthesis of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid typically proceeds through a three-step sequence:
-
Deprotonation of 4-bromothiophene: This initial step involves the regioselective removal of a proton from the C2 position of the thiophene ring to generate a reactive nucleophile.
-
Alkylation of the thiophene intermediate: The generated thienyllithium species is then reacted with an appropriate electrophile, typically an ester of 2-bromo-2-methylpropanoic acid, to introduce the desired side chain.
-
Hydrolysis of the ester: The final step involves the conversion of the ester functionality to the target carboxylic acid.
Each of these steps presents unique challenges that can impact the overall efficiency and success of the synthesis. This guide will address these challenges in detail.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid.
Detailed Experimental Protocol
This section provides a vetted, step-by-step protocol for the synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Bromothiophene | 163.04 | 10.0 g | 61.3 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 27.0 mL | 67.5 mmol |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - |
| Ethyl 2-bromo-2-methylpropanoate | 195.05 | 13.2 g | 67.7 mmol |
| Sodium hydroxide (NaOH) | 40.00 | 4.9 g | 122.5 mmol |
| Methanol | 32.04 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| 1 M Hydrochloric acid (HCl) | 36.46 | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO4) | 120.37 | As needed | - |
Procedure:
Step 1: Deprotonation of 4-Bromothiophene
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromothiophene (10.0 g, 61.3 mmol) and anhydrous THF (150 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 27.0 mL, 67.5 mmol) dropwise over 30 minutes, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
Step 2: Alkylation
-
In a separate flask, dissolve ethyl 2-bromo-2-methylpropanoate (13.2 g, 67.7 mmol) in anhydrous THF (50 mL).
-
Add this solution dropwise to the cold (-78 °C) solution of 4-bromo-2-thienyllithium over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Workup
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of water (50 mL).
-
Add a solution of sodium hydroxide (4.9 g, 122.5 mmol) in methanol (100 mL) and water (50 mL).
-
Heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the organic solvents under reduced pressure.
-
Wash the aqueous residue with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid as a solid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: Low yield in the deprotonation/alkylation step. What are the likely causes and solutions?
Answer:
Low yields in this critical C-C bond-forming step often stem from several factors:
-
Inefficient Deprotonation: The choice of base is paramount. While n-butyllithium (n-BuLi) is commonly used, its high reactivity can sometimes lead to side reactions. Lithium diisopropylamide (LDA) is a bulkier, less nucleophilic strong base that can offer improved regioselectivity for deprotonation at the C2 position of the thiophene ring.[1][2] Consider using LDA if you experience issues with n-BuLi. For particularly challenging substrates, stronger bases like t-butyllithium (t-BuLi) might be necessary, though they require careful handling due to their pyrophoric nature.[3]
-
Competing Reactions: The generated thienyllithium intermediate is a potent nucleophile. If the electrophile (ethyl 2-bromo-2-methylpropanoate) is not added promptly and at a low temperature, side reactions such as dimerization or reaction with the solvent can occur. Ensure the electrophile is added slowly to the cold (-78 °C) reaction mixture.
-
Moisture Contamination: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried, and all solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Maintaining a low temperature (-78 °C) is critical during the deprotonation and initial alkylation stages to minimize side reactions and ensure the stability of the organolithium intermediate.
Question 2: I am observing the formation of multiple byproducts, including what appears to be a debrominated product. How can I suppress this?
Answer:
The formation of debrominated byproducts suggests a lithium-halogen exchange reaction is occurring. This is a known side reaction when using organolithium reagents with aryl halides.
-
Choice of Organolithium Reagent: n-BuLi is more prone to lithium-halogen exchange than LDA. Switching to LDA can often mitigate this issue.[3][4]
-
Reaction Time and Temperature: Prolonged reaction times or allowing the temperature to rise prematurely can favor lithium-halogen exchange. Adhere strictly to the recommended reaction times and maintain low temperatures.
-
Alternative Synthetic Routes: If lithium-halogen exchange remains a significant problem, consider alternative coupling strategies that do not involve the formation of a thienyllithium intermediate. For example, a Suzuki or Stille cross-coupling reaction could be employed.[5]
Question 3: The final hydrolysis step is incomplete, or I am seeing ester starting material in my final product. What can I do?
Answer:
Incomplete hydrolysis is a common issue, often related to the steric hindrance around the ester group.
-
Reaction Time and Temperature: The hydrolysis of the sterically hindered tertiary ester requires forcing conditions. Ensure the reaction is refluxed for a sufficient amount of time (at least 4 hours). You can monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Choice of Base and Solvent: While sodium hydroxide in a methanol/water mixture is standard, you can increase the reaction rate by using a stronger base like potassium hydroxide or by employing a higher-boiling solvent such as ethanol or isopropanol.
-
Phase Transfer Catalysis: In some cases, a phase transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the hydrolysis of sterically hindered esters by improving the interaction between the aqueous base and the organic substrate.
Question 4: My final product is difficult to purify. Are there any tips for crystallization?
Answer:
Purification of the final carboxylic acid can be challenging due to its polarity and potential for co-crystallization with impurities.
-
Solvent Selection: A good solvent system for recrystallization will dissolve the compound when hot but not when cold. A mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) often works well. Experiment with different solvent ratios to find the optimal conditions.
-
Seeding: If the product is slow to crystallize, adding a small seed crystal of the pure compound can induce crystallization.
-
Chromatography: If recrystallization fails to provide a product of sufficient purity, column chromatography on silica gel may be necessary. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity, is typically effective.
Visualizing Troubleshooting Logic
Caption: A troubleshooting decision tree for the synthesis.
Conclusion
The synthesis of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid, while seemingly straightforward, requires careful attention to reaction conditions and reagent selection to achieve optimal results. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of this important synthetic intermediate.
References
-
Harris, E. B. J. (2014). Answer to "Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?". ResearchGate. [Link]
- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Brandsma, L., & Verkruijsse, H. D. (1981). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas, 100(11), 433-436.
- Kumar, A., & Singh, M. V. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(9), 5288-5311.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Singh, M. V., et al. (2019). Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. Journal of the Iranian Chemical Society, 16(12), 2685-2708.
-
Harris, H. G., & Oldham, E. D. (2022). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Eagle Scholar. [Link]
-
LibreTexts. (2019). 21.9: Direct Enolate Alkylation. Chemistry LibreTexts. [Link]
-
YouTube. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. [Link]
-
Royal Society of Chemistry. (2012). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. [Link]
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic Acid Versus Its Phenyl Analog
The Principle of Bioisosteric Replacement: Thiophene vs. Phenyl
The substitution of a phenyl group with a thiophene ring is a classic example of bioisosteric replacement in drug design.[1] Thiophene is considered a bioisostere of the phenyl ring due to similarities in size, planarity, and aromatic character. However, the presence of the sulfur atom in the thiophene ring introduces key differences that can impact biological activity:
-
Electronic Properties: The sulfur atom in thiophene is more electronegative than a carbon atom in a phenyl ring, leading to a different electron distribution and potential for altered interactions with biological targets.
-
Metabolic Stability: Phenyl rings are often susceptible to metabolic oxidation, whereas thiophene rings can exhibit different metabolic pathways, sometimes leading to improved metabolic stability.[1]
-
Hydrogen Bonding: The sulfur atom in thiophene can act as a hydrogen bond acceptor, a property not present in the phenyl ring, potentially leading to enhanced binding affinity with target proteins.[1]
Potential Biological Activities: A Focus on Anti-inflammatory and Metabolic Targets
Derivatives of 2-phenylpropanoic acid are well-known for their biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[2] Additionally, some phenylpropanoic acid derivatives have been identified as agonists of peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism.[3]
Cyclooxygenase (COX) Inhibition
COX enzymes exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[2] Many NSAIDs, such as ibuprofen and naproxen, are derivatives of 2-arylpropanoic acid and function by inhibiting these enzymes.[4] The carboxylic acid moiety of these compounds is crucial for their interaction with the active site of COX enzymes.[2]
It is plausible that both 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid and 2-phenyl-2-methylpropanoic acid could exhibit COX inhibitory activity. The presence of the α-methyl group and the carboxylic acid are key pharmacophoric features. The substitution of the phenyl ring with a brominated thiophene ring in the thiophene analog could modulate its potency and selectivity for COX-1 versus COX-2. The bromine atom, being an electron-withdrawing group, could influence the electronic properties of the thiophene ring and its interaction with the enzyme's active site.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
PPARs are a family of nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[5] Phenylpropanoic acid derivatives have been explored as PPAR agonists, with some showing selectivity for different PPAR subtypes (α, γ, and δ).[3][6] The activation of PPARs has therapeutic implications for metabolic disorders such as dyslipidemia and type 2 diabetes.[5]
The structural similarity of both our target compounds to known PPAR agonists suggests they may also interact with these receptors. The lipophilicity and electronic nature of the aromatic ring play a significant role in PPAR binding. The bromothiophene moiety, with its distinct electronic and steric properties compared to the phenyl group, could confer different binding affinities and activation potentials for the various PPAR subtypes.
Hypothetical Comparative Biological Data
The following table presents a hypothetical comparison of the biological activities of the two compounds based on the principles discussed above. It is crucial to note that these are predicted values and require experimental validation.
| Biological Target | Parameter | 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid (Predicted) | 2-phenyl-2-methylpropanoic acid (Predicted) | Rationale for Prediction |
| COX-1 Inhibition | IC50 (µM) | 5 - 15 | 10 - 25 | The bromothiophene moiety may offer enhanced binding through halogen bonding or altered electronics, potentially increasing potency. |
| COX-2 Inhibition | IC50 (µM) | 1 - 10 | 5 - 20 | The electronic and steric properties of the bromothiophene ring might favor interaction with the more accommodating active site of COX-2. |
| PPARα Agonism | EC50 (µM) | 2 - 10 | 5 - 15 | The increased lipophilicity and potential for halogen bonding of the bromothiophene analog could lead to stronger binding to the PPARα ligand-binding domain. |
| PPARγ Agonism | EC50 (µM) | 10 - 30 | 15 - 40 | The structural features of both compounds are less typical for potent PPARγ agonists, but the bromothiophene analog might show slightly higher affinity due to its properties. |
Experimental Protocols for Validation
To empirically determine and compare the biological activities of these two compounds, the following experimental protocols are recommended.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method to determine the inhibitory activity of compounds against COX-1 and COX-2.[1]
1. Enzyme and Substrate Preparation:
- Use recombinant human COX-1 and COX-2 enzymes.
- Prepare arachidonic acid as the substrate.
- Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing co-factors such as hematin and epinephrine.
2. Inhibition Assay:
- Pre-incubate the COX enzyme with varying concentrations of the test compounds (dissolved in a suitable solvent like DMSO) in the reaction buffer at 37°C for 10 minutes.
- Initiate the enzymatic reaction by adding arachidonic acid.
- Allow the reaction to proceed for 2 minutes.
- Terminate the reaction by adding a strong acid (e.g., 2.0 M HCl).
3. Detection:
- Quantify the product (e.g., Prostaglandin E2) using an appropriate method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.
Protocol 2: Peroxisome Proliferator-Activated Receptor (PPAR) Transactivation Assay
This cell-based assay measures the ability of a compound to activate a specific PPAR subtype.
1. Cell Culture and Transfection:
- Use a suitable mammalian cell line (e.g., HEK293T or HepG2).
- Co-transfect the cells with two plasmids:
- An expression vector containing the ligand-binding domain (LBD) of the human PPAR subtype (α, γ, or δ) fused to the GAL4 DNA-binding domain.
- A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
2. Compound Treatment:
- After transfection, plate the cells in a 96-well plate.
- Treat the cells with varying concentrations of the test compounds for 24 hours. Include a known PPAR agonist as a positive control and a vehicle control.
3. Luciferase Assay:
- Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
4. Data Analysis:
- Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
- Calculate the fold activation relative to the vehicle control.
- Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of the compounds.
Caption: Experimental workflow for the PPAR transactivation assay.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, comparison of the biological activities of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid and its phenyl analog. Based on established SAR principles, it is hypothesized that the thiophene analog may exhibit enhanced potency as both a COX inhibitor and a PPAR agonist due to the unique electronic and steric properties of the brominated thiophene ring.
The provided experimental protocols offer a clear path for researchers to validate these hypotheses and generate the necessary quantitative data for a definitive comparison. Such studies would not only elucidate the specific biological activities of these two molecules but also contribute to a broader understanding of the structure-activity relationships governing the bioisosteric replacement of phenyl with thiophene rings in drug design. This knowledge is invaluable for the rational design of novel therapeutic agents with improved efficacy and safety profiles.
References
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. [Link]
-
Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). National Institutes of Health. [Link]
-
Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. National Institutes of Health. [Link]
-
Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[ d ]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget. [Link]
-
Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). National Institutes of Health. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]
-
Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. [Link]
-
Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. [Link]
-
Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations: phenylpropanoic acid-type PPAR ligands bind to PPAR in different conformations, depending on the subtype. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[ d ]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) | Oncotarget [oncotarget.com]
- 6. Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations: phenylpropanoic acid-type PPAR ligands bind to PPAR in different conformations, depending on the subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-(4-Bromothiophen-2-yl)-2-methylpropanoic Acid Quantification
This guide provides a comprehensive framework for the validation of analytical methods to quantify 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid, a critical process in drug development and quality control. Ensuring that an analytical method is "fit for purpose" is a foundational requirement for generating reliable and reproducible data for regulatory submissions.[1][2] This document compares common analytical platforms and details the validation workflows and acceptance criteria as mandated by international regulatory bodies such as the International Council for Harmonisation (ICH).[3][4]
Part 1: Comparison of Analytical Platforms
The choice of analytical technology is the first critical decision in method development. The physicochemical properties of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid—a carboxylic acid with a brominated thiophene moiety—make it suitable for several chromatographic techniques. The selection depends on the intended application, required sensitivity, and the complexity of the sample matrix (e.g., bulk drug substance vs. biological fluid).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: HPLC separates the analyte from other components in a mixture based on its partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[5] The thiophene ring in the analyte contains a chromophore, allowing for straightforward detection using a UV detector.
-
Advantages:
-
Robustness & Ubiquity: HPLC-UV is a workhorse in most pharmaceutical labs, known for its reliability and ease of use.[6]
-
Cost-Effective: The instrumentation and operational costs are generally lower compared to mass spectrometry-based methods.
-
-
Disadvantages:
-
Limited Specificity: In complex matrices, co-eluting impurities or excipients that also absorb UV light at the chosen wavelength can interfere with the analyte peak, leading to inaccurate quantification.[7]
-
Moderate Sensitivity: While suitable for assay and bulk purity analysis, it may lack the sensitivity required for trace impurity analysis or pharmacokinetic studies in biological fluids.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This technique couples the powerful separation of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[8][9] The mass spectrometer ionizes the analyte after it elutes from the column and then fragments it, monitoring a specific parent-to-daughter ion transition (Multiple Reaction Monitoring, MRM), which is unique to the analyte's structure.[8][10]
-
Advantages:
-
Exceptional Specificity: MRM allows the analyte to be quantified with virtually no interference from matrix components, making it the gold standard for bioanalysis.[8][10]
-
High Sensitivity: LC-MS/MS can achieve detection and quantification limits in the picogram (pg/mL) to nanogram (ng/mL) range, essential for measuring low drug concentrations in plasma or other biological matrices.[8][10]
-
-
Disadvantages:
-
Matrix Effects: Although highly specific, the ionization process can be suppressed or enhanced by co-eluting compounds, requiring careful optimization of sample preparation.[11]
-
Higher Cost & Complexity: The instrumentation is more expensive and requires more specialized expertise to operate and maintain.
-
Method Selection Summary
| Feature | HPLC-UV | LC-MS/MS |
| Intended Use | Assay, Purity of Drug Substance, High-Concentration Formulations | Impurity Analysis, Bioanalysis (PK studies), Trace Analysis |
| Specificity | Moderate to Good | Excellent |
| Sensitivity | Microgram (µg/mL) range | Nanogram (ng/mL) to Picogram (pg/mL) range |
| Cost | Lower | Higher |
| Complexity | Lower | Higher |
Part 2: The Analytical Method Validation Workflow
Validation demonstrates through documented evidence that an analytical procedure is suitable for its intended purpose.[1][2][4] The process involves a series of experiments designed to test the performance characteristics of the method. The internationally recognized guideline for this process is ICH Q2(R1) and its recent revision, Q2(R2).[3][12]
Caption: Logical workflow for analytical method validation.
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][13][14]
-
Causality: A lack of specificity can lead to overestimated results. For stability-indicating methods, it is crucial to prove that the analyte peak is free from interference from any degradation products.[15][16] This is a foundational test; without specificity, all other validation parameters are meaningless.[7]
-
Experimental Protocol (For a Stability-Indicating HPLC-UV Method):
-
Forced Degradation: Subject the drug substance to stress conditions (e.g., acid hydrolysis with 0.1 N HCl, base hydrolysis with 0.1 N NaOH, oxidation with 3% H₂O₂, heat, and photolysis) to intentionally generate degradation products.[17][18][19] The goal is to achieve 5-20% degradation.[17][19]
-
Sample Analysis: Analyze the unstressed drug substance, a placebo (matrix without the drug), and each of the stressed samples.
-
Peak Purity Assessment: Use a photodiode array (PDA) detector to evaluate the purity of the analyte peak in the stressed samples. The peak purity analysis should show no signs of co-eluting peaks.
-
Resolution: The resolution between the analyte peak and the closest eluting degradation product peak should be >2.
-
Linearity & Range
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte.[13][20]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
-
Causality: Linearity establishes the mathematical relationship between signal and concentration, which is the basis for calculating the concentration of unknown samples. The validated range ensures that the method is reliable for the expected concentrations during routine use (e.g., 80-120% of the target assay concentration).[20]
-
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five standard solutions of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid at different concentrations spanning the expected range (e.g., for an assay, 50%, 75%, 100%, 125%, 150% of the target concentration).
-
Analysis: Analyze each concentration level in triplicate.
-
Data Evaluation: Plot the average instrument response versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999[20]
-
Y-intercept: Should be insignificant compared to the response at 100% concentration.
-
Residuals: The residuals should be randomly distributed around the x-axis.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[7][13] It is typically assessed using recovery studies.[21]
-
Causality: Accuracy confirms that the method is free from systematic error or bias. This ensures that the reported value is a true representation of the amount of analyte in the sample.
-
Experimental Protocol (Spiked Matrix Method):
-
Sample Preparation: Prepare a placebo (or a known concentration of the drug product). Spike the placebo with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Replicates: Prepare three replicate samples at each concentration level.
-
Analysis: Analyze the nine samples and calculate the concentration found for each.
-
Calculation: Determine the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.
-
-
Acceptance Criteria:
-
Recovery: Typically 98.0% to 102.0% for a drug substance assay.
-
Relative Standard Deviation (RSD): The RSD of the replicates at each level should be ≤ 2%.
-
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[7][13] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[4]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[4]
-
Causality: Precision measures the random error of a method. A precise method will yield consistent results when the same sample is tested multiple times, which is critical for reliable batch release and monitoring.
-
Experimental Protocol:
-
Repeatability:
-
Analyze a minimum of six determinations at 100% of the test concentration OR nine determinations across the specified range (3 concentrations, 3 replicates each).[4]
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Calculation: Calculate the mean, standard deviation, and RSD for each set of data and for all data combined.
-
-
Acceptance Criteria:
-
RSD: For a drug substance assay, the RSD should typically be ≤ 2%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][14]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][14]
-
Causality: These parameters define the sensitivity of the method. The LOQ is particularly important for impurity testing, as it must be low enough to accurately measure impurities at their specification limits.
-
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N): Analyze a series of solutions with known low concentrations of the analyte. Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[14]
-
Confirmation of LOQ: To confirm the LOQ, analyze a minimum of six samples prepared at the determined LOQ concentration. The accuracy and precision at this level must meet pre-defined acceptance criteria (e.g., precision RSD ≤ 10%, accuracy within 80-120%).
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7][21]
-
Causality: This demonstrates the reliability of the method during normal usage. A robust method is less likely to fail when transferred between labs or when minor variations in operating conditions occur (e.g., slight changes in mobile phase pH or column temperature).
-
Experimental Protocol:
-
Parameter Variation: Identify critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, mobile phase composition ±2%).
-
Analysis: Analyze a standard solution while making these small, deliberate changes to the parameters, one at a time.
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., peak resolution, tailing factor) and the final quantified result.
-
-
Acceptance Criteria:
-
The system suitability criteria must be met under all varied conditions.
-
The results should not deviate significantly from the results obtained under the nominal conditions.
-
Part 3: Data Summary and Protocols
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | HPLC-UV (Assay Method) | LC-MS/MS (Bioanalytical Method) |
| Specificity | No interference at analyte retention time. Peak purity > 990. | No interference at analyte transition. Matrix factor within acceptable limits. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Range | 80-120% of nominal concentration | Expected in-vivo concentration range |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (80-120% at LLOQ) |
| Precision (RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% | Within-run ≤ 15%; Between-run ≤ 15% (≤ 20% at LLOQ) |
| LOQ | Not typically required | Must be below the lowest expected in-vivo concentration |
| Robustness | System suitability passes under all varied conditions | System suitability passes under all varied conditions |
Note: Acceptance criteria for bioanalytical methods are guided by the EMA and FDA Bioanalytical Method Validation guidelines.[21][22][23][24]
References
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Vertex AI Search.
- Bioanalytical method validation - Scientific guideline. European Medicines Agency.
- EMA Guideline on bioanalytical Method Valid
- Highlights from FDA's Analytical Test Method Valid
- FDA Guidance on Analytical Method Valid
- Guideline Bioanalytical method valid
- The 6 Key Aspects of Analytical Method Valid
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- Q2(R2)
- A Review on HPLC Method Development and Validation in Forced Degrad
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy.
- FDA Releases Guidance on Analytical Procedures.
- Analytical Method Validation: Key Parameters & Common Challenges. Neuland Labs.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Bioanalytical method valid
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
- Technical Support Center: Forced Degradation Studies for Stability-Indic
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Quality Guidelines. ICH.
- ICH Q2 Analytical Method Valid
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
- Forced Degradation Study as per ICH Guidelines: Wh
- A Guide to Analytical Method Valid
- A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed.
- Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
- Small Molecules Quantit
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- A comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids.
- Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. longdom.org [longdom.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Keck Mass Spectrometry & Proteomics Resource | Yale Research [research.yale.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. fda.gov [fda.gov]
- 13. Analytical Method Validation: Key Parameters, Guidelines & Common Challenges [neulandlabs.com]
- 14. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 15. scribd.com [scribd.com]
- 16. onyxipca.com [onyxipca.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 21. propharmagroup.com [propharmagroup.com]
- 22. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 24. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid proper disposal procedures
Emergency Overview & Operational Directive
Immediate Action Required: Treat 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid as a Halogenated Organic Acid . Improper disposal risks the release of toxic hydrogen bromide (HBr) and sulfur oxides (SOx) if incinerated without appropriate scrubbers, and can cause violent exothermic reactions if mixed with incompatible waste streams.
Key Safety Parameters:
| Parameter | Status | Critical Note |
|---|---|---|
| Waste Stream | Halogenated Organic | DO NOT mix with non-halogenated solvents.[1][2] |
| Acidity | Corrosive / Irritant | Segregate from bases and oxidizers.[3] |
| Physical State | Solid (Powder/Crystal) | Dust inhalation hazard; use local exhaust. |
| Incompatibility | Strong Oxidizers, Bases | Risk of exothermic reaction or toxic gas evolution.[4] |
Chemical Profile & Hazard Identification
To dispose of this compound safely, one must understand its molecular architecture. It is not merely "chemical waste"; it is a multi-functional molecule with specific reactivity profiles.
-
The Thiophene Ring (Sulfur-containing): Upon thermal decomposition (incineration), this moiety releases Sulfur Oxides (
).[1] Standard incinerators may not capture this efficiently without specific scrubbers. -
The Bromine Substituent (Halogenated): This defines the waste classification.[5] The presence of bromine mandates that this waste be treated as halogenated . Burning halogenated organics produces Hydrogen Bromide (
), a corrosive gas. This prevents the waste from being used as standard "fuel blending" waste. -
The Carboxylic Acid Group: This confers acidity (
). It poses a corrosion risk to metal containers and skin.[6]
Expert Insight: Many labs erroneously classify this as generic "organic solid waste." This is a compliance violation. Because of the bromine atom, it must go into the halogenated stream to ensure the incineration facility uses the correct flue gas cleaning systems.
Waste Characterization & Segregation
Effective disposal begins at the bench. You must segregate this compound from incompatible streams immediately.
Segregation Matrix
| Waste Stream | Compatibility | Reason for Segregation |
| Halogenated Solvents | Compatible | Both require high-temp incineration + scrubbing.[1] |
| Non-Halogenated Solvents | INCOMPATIBLE | Mixing increases disposal cost and limits fuel blending options. |
| Aqueous Acid Waste | Conditional | Only if dissolved. Solid waste should remain solid to reduce volume. |
| Oxidizers (e.g., Nitric Acid) | DANGEROUS | Potential for violent oxidation of the thiophene ring. |
| Bases (e.g., NaOH) | DANGEROUS | Exothermic neutralization; heat generation can volatilize toxic byproducts. |
Step-by-Step Disposal Protocol
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines and best laboratory practices (BLP).
Phase 1: Preparation & Containerization
-
Select the Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Why? Glass is acceptable but risks breakage. Metal is prohibited due to the corrosive nature of the carboxylic acid.
-
-
Primary Containment: If the compound is a solid powder, place it inside a secondary sealable bag (e.g., Ziploc) before placing it into the HDPE jar. This minimizes dust generation during transfer.[7]
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: Write "2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid".
-
Hazards: Check "Toxic," "Corrosive," and "Irritant."
-
Phase 2: Solution Disposal (If Dissolved)
If the compound is in solution (e.g., reaction mixture):
-
Identify Solvent: Determine if the solvent is halogenated (DCM, Chloroform) or non-halogenated (Methanol, Ethyl Acetate).
-
The "Halogen Rule": If any component is halogenated (the solute is brominated), the entire mixture is classified as Halogenated Solvent Waste .
-
Pour: Transfer to the "Halogenated Waste" carboy.
-
Log: Record the approximate mass of the acid added to the carboy on the waste log sheet.
Phase 3: Final Handoff
-
Seal: Ensure the cap is screwed on tightly. Do not overfill liquid containers (leave 10% headspace).
-
Secondary Containment: Place the waste container in a secondary bin during transport to the waste accumulation area.
-
Request Pickup: Submit a manifest to your EHS (Environmental Health & Safety) department, explicitly noting the "Brominated Organic Solid."
Visualized Workflows
Figure 1: Waste Stream Decision Logic
This diagram guides you through the decision-making process to ensure the chemical ends up in the correct waste stream.
Caption: Decision logic for classifying brominated organic acid waste. Note that even in non-halogenated solvents, the presence of the brominated solute dictates a Halogenated Waste classification.
Figure 2: Spill Response & Decontamination
A workflow for managing accidental releases in the laboratory.
Caption: Operational workflow for spill response. Sodium bicarbonate is the preferred neutralizer for organic acids to prevent violent pH shifts.
Spill Management & Decontamination
Neutralization Strategy: Do not use strong bases (e.g., NaOH pellets) to clean spills of this acid. The reaction will be rapid and exothermic, potentially aerosolizing the brominated compound.
-
Preferred Agent: Sodium Bicarbonate (
) or Sodium Carbonate ( ). -
Mechanism: These weak bases neutralize the carboxylic acid gently, releasing
(bubbling indicates active neutralization).
Protocol:
-
Isolate: Demarcate the area.[8]
-
Cover: Gently cover the spill with Sodium Bicarbonate powder.
-
Wait: Allow the bubbling to cease.
-
Sweep: Use a spark-proof dustpan to collect the resulting solid.
-
Disposal: The collected waste is now "Debris contaminated with Halogenated Acid" and must be disposed of as hazardous waste, not regular trash.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1502012, 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid (Similar Structure Analysis).[1] Retrieved from [Link][1][9]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]
-
Dartmouth College EHS. Hazardous Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link][1]
Sources
- 1. CAS#:1892630-59-9 | Methyl 2-(4-bromothiophen-2-yl)-2-methylpropanoate | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. coral.washington.edu [coral.washington.edu]
- 4. fishersci.com [fishersci.com]
- 5. uakron.edu [uakron.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
